molecular formula C20H18FNO2S B337169 N,N-Dibenzyl-4-fluorobenzenesulfonamide

N,N-Dibenzyl-4-fluorobenzenesulfonamide

Katalognummer: B337169
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: DEAFNHWONKHUNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dibenzyl-4-fluorobenzenesulfonamide is a chemical compound supplied for research and experimental purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. While specific studies on this exact compound are limited, its core structure—a fluorobenzenesulfonamide—is of significant interest in medicinal chemistry and drug discovery. Sulfonamide derivatives are known to be investigated for a range of biological activities. For instance, structurally related compounds have been explored as inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for targeting certain cancer subtypes that are dependent on aerobic metabolism . Other sulfonamide analogs have been reported to exhibit analgesic and antiallodynic effects in murine models of pain, suggesting potential for central nervous system activity . Furthermore, the benzenesulfonamide scaffold is frequently utilized in developing assays and probes, such as in fluorescence polarization, to study enzyme activity and facilitate high-throughput screening in drug discovery campaigns . The inclusion of a fluorine atom and two benzyl groups on the sulfonamide nitrogen may influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers may employ this compound in the synthesis of more complex molecules or as a building block in the development of potential protease inhibitors, enzyme modulators, or other biologically active agents.

Eigenschaften

Molekularformel

C20H18FNO2S

Molekulargewicht

355.4 g/mol

IUPAC-Name

N,N-dibenzyl-4-fluorobenzenesulfonamide

InChI

InChI=1S/C20H18FNO2S/c21-19-11-13-20(14-12-19)25(23,24)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2

InChI-Schlüssel

DEAFNHWONKHUNF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F

Kanonische SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Properties of N,N-disubstituted 4-fluorobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Versatility of the Sulfonamide Scaffold

Since the advent of the sulfa drugs, the sulfonamide moiety has remained a cornerstone of medicinal chemistry.[1] Its remarkable versatility as a pharmacophore and synthetic intermediate has led to a vast array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. This guide delves into a specific, yet highly significant, subclass: N,N-disubstituted 4-fluorobenzenesulfonamides. The introduction of a fluorine atom onto the benzene ring and the disubstitution on the sulfonamide nitrogen confer unique physicochemical and pharmacological properties. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and biological potential of this important class of molecules.

I. Synthetic Strategies for N,N-disubstituted 4-fluorobenzenesulfonamides

The primary route for the synthesis of N,N-disubstituted 4-fluorobenzenesulfonamides commences with the commercially available 4-fluorobenzenesulfonyl chloride. The general strategy involves a two-step process: initial formation of a monosubstituted sulfonamide followed by a second substitution on the nitrogen atom.

A. General Synthesis Workflow

The synthesis begins with the reaction of 4-fluorobenzenesulfonyl chloride with a primary amine (R1NH2) to yield the N-monosubstituted 4-fluorobenzenesulfonamide. This intermediate is then subjected to a second substitution reaction with an alkylating or arylating agent (R2X) in the presence of a base to afford the final N,N-disubstituted product.

Synthesis Workflow start 4-fluorobenzenesulfonyl chloride intermediate N-monosubstituted-4-fluorobenzenesulfonamide start->intermediate Nucleophilic Substitution amine Primary Amine (R1NH2) amine->intermediate final_product N,N-disubstituted-4-fluorobenzenesulfonamide intermediate->final_product N-Substitution reagent Alkylating/Arylating Agent (R2X) + Base reagent->final_product

Caption: General synthetic route to N,N-disubstituted 4-fluorobenzenesulfonamides.

B. Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of N-alkyl/aryl, N-disubstituted 4-fluorobenzenesulfonamides, adapted from established methodologies for related sulfonamide syntheses.[1][2]

Step 1: Synthesis of N-monosubstituted-4-fluorobenzenesulfonamide

  • To a solution of a primary amine (1.0 eq) in a suitable solvent (e.g., pyridine, dichloromethane, or aqueous medium), add 4-fluorobenzenesulfonyl chloride (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the N-monosubstituted-4-fluorobenzenesulfonamide.

Step 2: Synthesis of N,N-disubstituted-4-fluorobenzenesulfonamide

  • To a solution of the N-monosubstituted-4-fluorobenzenesulfonamide (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base (e.g., sodium hydride, 1.2 eq) at 0 °C.[1][2]

  • Stir the mixture for 30 minutes to allow for the formation of the sodium salt.

  • Add the second electrophile (an alkyl or aryl halide, 1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 3-4 hours or until TLC indicates the consumption of the starting material.[1]

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the final N,N-disubstituted product by column chromatography.

II. Physicochemical Properties

The physicochemical properties of N,N-disubstituted 4-fluorobenzenesulfonamides are significantly influenced by the nature of the substituents on the nitrogen atom. While data for a wide range of these compounds is not extensively compiled, we can infer trends based on the parent compound and related structures.

Property4-fluorobenzenesulfonamide (Parent Compound)Expected Trend for N,N-disubstituted Derivatives
Molecular Weight 175.18 g/mol Increases with the size of the N-substituents.
Melting Point 124-127 °CVaries depending on the symmetry and intermolecular forces introduced by the N-substituents. Generally, larger, more rigid substituents may increase the melting point.
Solubility Soluble in waterDecreases in polar solvents like water as the lipophilicity of the N-substituents increases. Solubility in organic solvents generally increases.
Lipophilicity (LogP) Not widely reportedExpected to increase with the addition of alkyl or aryl groups on the nitrogen, which can impact cell permeability and biological activity.

III. Biological Activities and Therapeutic Potential

The 4-fluorobenzenesulfonamide scaffold is a privileged structure in drug discovery, and its N,N-disubstituted derivatives have shown promise in a variety of therapeutic areas. The fluorine substituent often enhances metabolic stability and binding affinity.

A. Anticancer Activity

Numerous sulfonamide derivatives have been investigated for their anticancer properties. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Carbonic Anhydrase Inhibition: Certain N-substituted benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[3] These enzymes are involved in pH regulation in the tumor microenvironment, and their inhibition can lead to apoptosis. While much of the research has focused on primary and monosubstituted sulfonamides, the potential for N,N-disubstituted analogs to selectively target these isoforms is an active area of investigation. Fluorinated benzenesulfonamides have demonstrated nanomolar binding potency towards various CA isozymes.[4]

  • Induction of Apoptosis: Some pentafluorobenzenesulfonamide derivatives have been shown to induce caspase-dependent apoptosis in cancer cell lines.[5] This suggests that the core fluorinated benzenesulfonamide structure can serve as a template for the development of apoptosis-inducing agents.

Anticancer Mechanism compound N,N-disubstituted 4-fluorobenzenesulfonamide ca_ix_xii Carbonic Anhydrase IX/XII compound->ca_ix_xii Inhibition caspases Caspase Activation compound->caspases Induction ph_regulation Tumor Microenvironment pH Regulation ca_ix_xii->ph_regulation Disruption apoptosis Apoptosis ph_regulation->apoptosis caspases->apoptosis

Caption: Potential anticancer mechanisms of N,N-disubstituted 4-fluorobenzenesulfonamides.

B. Enzyme Inhibition for Other Therapeutic Areas

The sulfonamide group is a well-known zinc-binding group, making it a key feature in the design of inhibitors for various metalloenzymes.

  • α-Amylase and α-Glucosidase Inhibition: Some sulfonamide derivatives have shown potent inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[6] This suggests their potential for development as antidiabetic agents.

C. Structure-Activity Relationship (SAR) Insights

The biological activity of N,N-disubstituted 4-fluorobenzenesulfonamides is highly dependent on the nature of the substituents at the nitrogen atom.[7]

  • Lipophilicity and Steric Factors: The size and lipophilicity of the N-substituents play a crucial role in target binding and cell permeability. Larger, more hydrophobic groups can enhance binding to hydrophobic pockets in enzymes but may also decrease aqueous solubility.

  • Hydrogen Bonding: While N,N-disubstitution removes the potential for the sulfonamide N-H to act as a hydrogen bond donor, the oxygen atoms of the sulfonyl group can still act as hydrogen bond acceptors.

  • Conformational Effects: The N-substituents can influence the overall conformation of the molecule, which can impact its ability to fit into the active site of a target protein.

IV. Key Experimental Protocols in Biological Evaluation

To assess the therapeutic potential of newly synthesized N,N-disubstituted 4-fluorobenzenesulfonamides, a battery of in vitro assays is typically employed.

A. In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for determining the cytotoxicity of a compound against a panel of cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., A549, HepG2, HuCCA-1, MOLT-3) in appropriate media supplemented with fetal bovine serum and antibiotics.[5]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Carbonic Anhydrase Inhibition Assay

A common method to assess the inhibition of carbonic anhydrase is a stopped-flow CO2 hydration assay.[4]

  • Enzyme and Compound Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII) and the test compounds.

  • Assay Buffer: Use a buffer such as Tris-HCl with a pH indicator (e.g., p-nitrophenol).

  • CO2 Hydration Reaction: Mix the enzyme solution with the inhibitor in the assay buffer.

  • Stopped-Flow Measurement: Rapidly mix the enzyme-inhibitor solution with a CO2-saturated solution in a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the CO2 is hydrated to carbonic acid, causing a pH drop.

  • Data Analysis: Calculate the initial rate of the reaction in the presence and absence of the inhibitor to determine the inhibition constant (Ki).

V. Conclusion and Future Directions

N,N-disubstituted 4-fluorobenzenesulfonamides represent a promising class of compounds with significant potential for drug discovery. The inherent properties of the fluorobenzenesulfonamide core, combined with the vast chemical space that can be explored through N,N-disubstitution, provide a fertile ground for the development of novel therapeutic agents. Future research should focus on the synthesis and evaluation of diverse libraries of these compounds to further elucidate their structure-activity relationships and identify potent and selective inhibitors for a range of biological targets. The continued exploration of this chemical scaffold is poised to yield new and effective treatments for a variety of diseases.

References

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Kazokaitė, J., et al. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorganic & Medicinal Chemistry, 21(7), 2015-2023. [Link]

  • Tantimongcolwat, T., et al. (2022). Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. ChemMedChem, 17(3), e202100637. [Link]

  • Dugad, L. B., et al. (1988). NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes. Biochemistry, 27(12), 4310-4316. [Link]

  • Rehman, A., et al. (2014). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1255-1264. [Link]

  • Wang, Y., et al. (2023). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • N,N-diethyl-4-fluorobenzenecarboximidamide. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Abdoli, M., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1647. [Link]

  • Wilkinson, S. M., et al. (2014). Structure-activity relationships of N-substituted 4-(trifluoromethoxy)benzamidines with affinity for GluN2B-containing NMDA receptors. Bioorganic & Medicinal Chemistry Letters, 24(3), 828-830. [Link]

  • Schulze, J., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(23), 7856. [Link]

  • Structure–Activity Relationship (SAR): A Cornerstone of Drug Design. (2025). Research and Reviews: A Journal of Drug Design and Discovery. [Link]

  • Zālīte, E., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658. [Link]

  • Shablykin, O. V., et al. (2019). Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. Current Chemistry Letters, 8(4), 199-210. [Link]

  • N-Ethyl-4-fluorobenzenesulfonamide. (n.d.). EPA. Retrieved February 20, 2026, from [Link]

  • Structure Activity Relationships. (2005). Drug Design.org. [Link]

  • Hsieh, P.-C., et al. (2013). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. European Journal of Medicinal Chemistry, 67, 246-253. [Link]

  • Rehman, A., et al. (2014). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1255-1264. [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis and antitumor activity of some new N-substituted-sulfonyl, 1,2,4-triazole, N-substituted-benzylidene and pyrrole derivatives attached to 4-(benzo[d]thiazol-2-yl)benzohydrazide. (2025). ResearchGate. [Link]

  • Wieczorek, M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7208. [Link]

  • Li, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of N,N-Disubstituted-4-arylthiazole-2-methylamine Derivatives as Cholesteryl Ester Transfer Inhibitors. Molecules, 23(11), 2947. [Link]

Sources

The Fluorine-Sulfonyl Nexus: A Technical Guide to 4-Fluorobenzenesulfonyl Chloride in Drug Discovery

[1][2][3][4][5]

Executive Summary

In the landscape of medicinal chemistry, 4-fluorobenzenesulfonyl chloride (4-FBSC) represents a "privileged intermediate"—a chemical scaffold capable of conferring favorable physicochemical properties to a wide array of bioactive molecules.[1][2][3][4][5]

This guide moves beyond the basic catalog entry to analyze 4-FBSC as a strategic tool.[1][2][3][4][5][6][7] It serves two distinct but overlapping functions in modern drug discovery:

  • As a Building Block: It introduces the 4-fluorobenzenesulfonamide moiety, a pharmacophore known to enhance metabolic stability by blocking para-oxidation while increasing lipophilicity and protein binding affinity.[3][4][5][6][7]

  • As a SuFEx Handle: It acts as the precursor to 4-fluorobenzenesulfonyl fluoride , a latent electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry, enabling covalent probing of tyrosine and lysine residues in proteomic profiling.[3][4][5][6][7]

Chemical Fundamentals: The "Fluorine Effect"[1][7]

The utility of 4-FBSC stems from the synergistic combination of the sulfonyl group’s geometry and the fluorine atom’s electronic properties.[1][7]

The Warhead: Sulfonyl Chloride ( )

The sulfonyl chloride group is a hard electrophile.[7] Unlike carboxylic acid chlorides, sulfonyl chlorides are tetrahedral, allowing them to react with nucleophiles (amines, alcohols) to form sulfonamides and sulfonate esters.[5][7] These linkages are non-planar and stable to hydrolysis under physiological conditions, making them ideal bioisosteres for amides.[5][6][7]

The Payload: 4-Fluorophenyl Group

Replacing a hydrogen or a methyl group with fluorine often improves a drug candidate's profile through the "Fluorine Effect":

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is virtually inert to cytochrome P450 oxidative metabolism.[6][7] Placing fluorine at the para-position of the phenyl ring blocks a primary site of metabolic hydroxylation, extending the drug's half-life (

    
    ).[1]
    
  • Lipophilicity Modulation: Fluorine increases lipophilicity (

    
    ), facilitating membrane permeability and blood-brain barrier (BBB) penetration.[4][5][7]
    
  • Conformational Bias: The electron-withdrawing nature of the sulfonyl group combined with the fluorine substituent alters the acidity (

    
    ) of the sulfonamide nitrogen, influencing binding interactions with metal centers (e.g., Zinc in Carbonic Anhydrases).[1][7]
    

Strategic Workflows: From Reagent to Lead

The application of 4-FBSC follows two primary strategic pathways: Classical Substitution for library generation and SuFEx Activation for chemical biology.[3][5][6][7]

Workflow Visualization

The following diagram illustrates the decision matrix for utilizing 4-FBSC in synthesis.

Gcluster_0Route A: Lead Discoverycluster_1Route B: Chemical BiologyStart4-FluorobenzenesulfonylChloride (4-FBSC)Sulfonamide4-Fluorobenzenesulfonamide(Stable Lead)Start->SulfonamideClassical Coupling(Fast, High Yield)SulfonylFluoride4-FluorobenzenesulfonylFluoride (SuFEx Probe)Start->SulfonylFluorideFluoride Exchange(Activation)AmineAmine Nucleophile(R-NH2)Amine->SulfonamideBaseBase(Pyridine/TEA)Base->SulfonamideKHF2KHF2 / BifluorideKHF2->SulfonylFluorideCovalentCovalent ProteinAdductSulfonylFluoride->CovalentSuFEx Click(Context Specific)ProteinProtein Target(Tyr/Lys Residue)Protein->Covalent

Caption: Strategic divergence in 4-FBSC utilization: Route A for stable sulfonamide drugs, Route B for covalent probes.

Case Studies in Drug Discovery

PI3K/mTOR Dual Inhibition (Compound FD274)

The development of FD274 highlights the potency of the 4-fluorobenzenesulfonamide moiety.[1][7][8] In the search for dual inhibitors of PI3K and mTOR (targets in acute myeloid leukemia), researchers utilized 4-FBSC to synthesize a series of sulfonyl-substituted 7-azaindazoles.[1][2][3][4][5]

  • Mechanism: The sulfonamide oxygen atoms form critical hydrogen bonds with the kinase hinge region, while the 4-fluorophenyl group occupies a hydrophobic pocket.[1][5][7]

  • Outcome: FD274 demonstrated IC

    
     values in the sub-nanomolar range (0.65 nM for PI3K
    
    
    ) and significant anti-proliferative activity in HL-60 cell lines, outperforming non-fluorinated analogs [1].[5][7]
Carbonic Anhydrase Inhibitors (CAIs)

Sulfonamides are the classic zinc-binding group (ZBG) for Carbonic Anhydrases.[2][5][6][7]

  • Role of 4-FBSC: The introduction of the electron-withdrawing fluorine atom at the para-position lowers the

    
     of the sulfonamide -NH
    
    
    , enhancing its ionization and ability to coordinate with the Zn
    
    
    ion in the enzyme's active site.[1][2][3][4] This is a standard "tuning" strategy in CAI optimization [2].

Experimental Technical Guide

Protocol 1: Classical Sulfonamide Synthesis

For the rapid generation of library compounds (e.g., FD274 analogs).[7]

Reagents:

  • 4-Fluorobenzenesulfonyl chloride (1.0 equiv)[1][2][3][4]

  • Primary/Secondary Amine (1.1 equiv)[7]

  • Triethylamine (TEA) or Pyridine (2.0 equiv)[7]

  • Dichloromethane (DCM) (Anhydrous)[7]

Methodology:

  • Preparation: Dissolve the amine (1.1 equiv) and TEA (2.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add 4-fluorobenzenesulfonyl chloride (1.0 equiv) portion-wise or as a solution in DCM over 10 minutes. Note: Exothermic reaction.[3][5][6][7]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (checking for disappearance of the amine).[6][7]

  • Workup: Quench with 1M HCl (to remove unreacted amine/pyridine). Extract the organic layer, wash with saturated NaHCO

    
     (to remove sulfonic acid byproducts), then brine.[7]
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate. Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).[6]
    

Self-Validation Check:

  • NMR: The appearance of the sulfonamide N-H peak (broad singlet,

    
     7.5–9.0 ppm) and the characteristic splitting of the 4-fluorophenyl ring (two multiplets) confirms formation.[7]
    
  • Mass Spec: Look for the [M+H]

    
     or [M-H]
    
    
    ion corresponding to the sulfonamide.[5][6][7]
Protocol 2: SuFEx Activation (Chloride to Fluoride)

For creating covalent probes or "click" chemistry reagents.[7]

Rationale: Sulfonyl chlorides are too reactive for many biological applications.[3][5][6][7] Converting them to sulfonyl fluorides creates a "sleeping beauty" electrophile that is stable in water but reacts specifically with proteins or during SuFEx catalysis [3].[3][5][6][7]

Reagents:

  • 4-Fluorobenzenesulfonyl chloride[1][2][3][4][5]

  • Potassium Bifluoride (KHF

    
    ) (saturated aqueous solution)[7]
    
  • Acetonitrile (MeCN)[7]

Methodology:

  • Dissolution: Dissolve 4-FBSC in MeCN.

  • Exchange: Add saturated aqueous KHF

    
     (2.0 equiv).
    
  • Stirring: Stir vigorously at RT for 2 hours. The biphasic system requires rapid stirring for efficient phase transfer.[6][7]

  • Extraction: Dilute with EtOAc, wash with water, and dry over Na

    
    SO
    
    
    .
  • Result: Concentration yields 4-fluorobenzenesulfonyl fluoride , a stable solid/oil that can be stored for months.[3][5][6][7]

Quantitative Data Summary

Property4-Fluorobenzenesulfonyl Chloride4-Fluorobenzenesulfonyl FluorideImplication for Discovery
Reactivity High (Reacts with water/amines rapidly)Latent (Stable in water; requires activation)Chloride for synthesis; Fluoride for biology.[1][2][3][4][5]
Stability Moisture Sensitive (Hydrolyzes to acid)High (Resists hydrolysis at physiological pH)Fluoride preferred for screening in aqueous media.[6][7]
Selectivity Low (Promiscuous electrophile)High (Specific for Tyr/Lys or SuFEx catalysts)Fluoride enables targeted covalent inhibition.[6][7]
Metabolic N/A (Reagent)High (C-F bond resists P450)Fluorinated core improves PK profile of final drug.[6][7]

Safety & Handling

  • Corrosivity: 4-FBSC is corrosive and causes severe skin burns (H314).[2][3][5][6][7] Always handle in a fume hood with gloves and eye protection.[6]

  • Moisture Sensitivity: It hydrolyzes to 4-fluorobenzenesulfonic acid and HCl gas upon contact with water.[2][3][4][5][6][7] Store in a tightly sealed container, preferably in a desiccator or fridge (

    
    C).
    
  • Quenching: Quench excess chloride with aqueous sodium bicarbonate or dilute sodium hydroxide before disposal.[3][5][6][7]

References

  • BOC Sciences. CAS 402-46-0 (4-Fluorobenzenesulfonamide) - Applications in PI3K/mTOR Inhibitors. [1][2][3][4][5]

  • Supuran, C. T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5][6][7] Nature Reviews Drug Discovery, 2008.[5][6][7]

  • Sharpless, K. B., et al. SuFEx Click Chemistry for Late-Stage Drug Functionalization.[3][5][6][7] Angewandte Chemie Int.[3][5][6] Ed., 2014.[5][6][7][9][10]

  • PubChem. 4-Fluorobenzenesulfonyl Chloride - Compound Summary.[2][3][4][5][6][7] National Library of Medicine.[6]

  • BenchChem. Synthesis of 2-(4-Fluorophenyl)sulfonylguanidine: A Technical Guide.

The Strategic Integration of Hydrophobic Sulfonamide Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sulfonamide moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities and favorable physicochemical properties.[1][2][3] This guide explores the strategic incorporation of hydrophobic features onto sulfonamide scaffolds, a critical approach in contemporary drug design to enhance potency, selectivity, and pharmacokinetic profiles. We will delve into the underlying principles of hydrophobicity, detail robust synthetic methodologies, analyze structure-activity relationships through pivotal case studies like Celecoxib and Vemurafenib, and provide actionable protocols and data interpretation frameworks for drug development professionals.

The Sulfonamide Moiety: A Privileged Pharmacophore

First introduced as antibacterial agents, sulfonamides have since demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and diuretic properties.[1][2][4] Their enduring prevalence stems from a unique combination of structural and electronic features. The central sulfonamide group (R-SO₂NR'R'') acts as a potent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. Furthermore, the tetrahedral geometry of the sulfur atom provides a three-dimensional scaffold that can be readily modified at two key positions (the R and R'/R'' groups), allowing for precise tuning of a compound's steric and electronic properties to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Caption: General structure of the sulfonamide scaffold highlighting key points for chemical modification.

The Imperative of Hydrophobicity in Drug Design

The hydrophobic effect, which describes the tendency of nonpolar substances to aggregate in aqueous solution, is a dominant force in protein-ligand binding.[5][6] Strategically increasing a molecule's hydrophobicity can:

  • Enhance Binding Affinity: Hydrophobic regions of a drug molecule can displace ordered water molecules from a protein's binding pocket, a process that is entropically favorable and leads to tighter binding.

  • Improve Selectivity: Many enzyme isoforms or receptor subtypes feature subtle differences in the hydrophobicity of their active sites. By tailoring the hydrophobic profile of a sulfonamide inhibitor, it's possible to achieve greater selectivity for the desired target over off-targets, thereby reducing side effects.[7]

  • Modulate Pharmacokinetics: Lipophilicity, a measure of a compound's hydrophobicity, critically influences its ability to cross cell membranes, its volume of distribution, its binding to plasma proteins, and its metabolic stability.

However, excessive hydrophobicity can be detrimental, leading to poor solubility, increased metabolic clearance, and potential toxicity. The goal of the medicinal chemist is to achieve an optimal balance, often quantified by the partition coefficient (LogP) or distribution coefficient (LogD).

Synthetic Methodologies for Hydrophobic Sulfonamides

The construction of the sulfonamide linkage is a well-established transformation in organic chemistry, with both classical and modern methods available to the synthetic chemist.

Classical Synthesis: Sulfonyl Chlorides and Amines

The most common and robust method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[8][9] This reaction is typically performed in the presence of a base (e.g., pyridine, triethylamine, or an inorganic base like sodium carbonate) to neutralize the hydrochloric acid byproduct.[9][10] The starting sulfonyl chlorides are often commercially available or readily prepared from the corresponding sulfonic acids or thiols.

Detailed Experimental Protocol: Synthesis of a Representative N-Aryl Sulfonamide

This protocol describes a typical procedure for synthesizing a hydrophobic sulfonamide, for illustrative purposes.

Objective: To synthesize N-(4-propylphenyl)-4-methylbenzenesulfonamide.

Materials:

  • 4-Propylaniline (1.0 eq)

  • 4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, 1.1 eq)

  • Pyridine (Anhydrous, as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-propylaniline (1.0 eq) and dissolve in anhydrous pyridine (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 4-methylbenzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with dichloromethane (DCM). Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x). Causality Note: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product as a solid. Characterize the compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Caption: A typical experimental workflow for the synthesis and purification of a sulfonamide.

Case Studies: Hydrophobic Sulfonamides in Approved Drugs

The strategic use of hydrophobic moieties is evident in numerous successful drugs.

Celecoxib (Celebrex): Selective COX-2 Inhibition

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[11] Its selectivity is a landmark achievement in medicinal chemistry. The COX-2 active site has a larger, hydrophobic side pocket compared to the COX-1 isoform. Celecoxib's design exploits this difference; its trifluoromethyl (-CF₃) and p-tolyl groups are hydrophobic moieties that fit snugly into this pocket, while the polar sulfonamide group interacts with a hydrophilic region.[11] This precise fit is responsible for its high selectivity, which reduces the gastrointestinal side effects associated with non-selective NSAIDs.[11]

Vemurafenib (Zelboraf): Targeting Mutated BRAF Kinase

Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase, a key driver in many cases of late-stage melanoma.[12][13] The drug's structure features a propyl-phenylsulfonamide moiety. This hydrophobic tail is crucial for its high affinity and selectivity. It occupies a hydrophobic pocket adjacent to the ATP-binding site of the kinase, contributing significantly to the overall binding energy and potency of the drug.[14][15] Vemurafenib's efficacy is restricted to melanomas with the BRAF V600E mutation, highlighting how hydrophobic interactions can be tailored to target specific, mutated protein conformations.[13]

Carbonic Anhydrase Inhibitors

The sulfonamide group is the archetypal zinc-binding group for inhibiting carbonic anhydrases (CAs), enzymes targeted for conditions like glaucoma and certain cancers.[3][16] While early inhibitors were broadly active, modern drug design focuses on achieving isoform selectivity. This is often accomplished by extending the sulfonamide scaffold with hydrophobic tails that can interact with distinct hydrophobic pockets present in different CA isoforms.[17][18] By varying the size, shape, and nature of these hydrophobic substituents, researchers can fine-tune the inhibitor's profile to selectively target disease-relevant isoforms (e.g., tumor-associated CA IX) over ubiquitous ones (e.g., CA II), thereby improving the therapeutic window.[7][16]

Structure-Activity Relationship (SAR) and Data Analysis

The optimization of a hydrophobic sulfonamide scaffold is a data-driven process. A systematic SAR study involves synthesizing a library of analogs and evaluating their biological activity and physicochemical properties.

Lead Optimization Workflow

The process is iterative, aiming to enhance potency and selectivity while maintaining drug-like properties.

Lead_Optimization A Initial Hit Compound (e.g., from Screening) B Design Analog Library (Vary Hydrophobic Groups) A->B C Synthesize Analogs B->C D In Vitro Assays (Potency - IC₅₀, Selectivity) C->D E ADME & Physicochem Profiling (LogD, Solubility, Stability) C->E F Analyze SAR Data D->F E->F F->B Refine Design G Lead Candidate (Optimized Properties) F->G Meets Criteria

Caption: Iterative cycle of lead optimization for developing hydrophobic sulfonamide drug candidates.

Sample SAR Data Table

The following table illustrates how SAR data for a hypothetical series of carbonic anhydrase inhibitors might be presented. The goal is to inhibit the target isoform (CA IX) while sparing the off-target isoform (CA II).

Compound IDR-Group (Hydrophobic Tail)LogP (calc.)CA IX Ki (nM)CA II Ki (nM)Selectivity Index (CAII/CAIX)
1a -H1.52250500.2
1b -CH(CH₃)₂ (Isopropyl)2.6835451.3
1c -Ph (Phenyl)3.4512605.0
1d -Naphthyl4.41515030.0

Analysis: As the hydrophobicity (and size) of the R-group increases from hydrogen (1a ) to naphthyl (1d ), the inhibitory potency against the target CA IX improves significantly (Ki decreases from 250 nM to 5 nM). Crucially, the potency against the off-target CA II worsens, leading to a dramatic improvement in the selectivity index. This suggests the CA IX active site has a large hydrophobic pocket that can accommodate the naphthyl group, while the CA II active site does not.

Future Perspectives and Challenges

The strategic use of hydrophobic sulfonamide scaffolds remains a highly productive area of drug discovery.[19][20] Future efforts will likely focus on targeting more complex biological systems, such as protein-protein interactions and allosteric sites. The primary challenges will be to maintain favorable drug-like properties as molecular complexity increases and to overcome potential liabilities such as off-target activities and the development of drug resistance.[13] Advanced synthetic methods and computational modeling will be indispensable tools in addressing these challenges and continuing to leverage this versatile scaffold for the development of new medicines.[21]

References

  • Wikipedia. Vemurafenib. [Link]

  • Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. PubMed. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • What is the mechanism of Vemurafenib? Patsnap Synapse. [Link]

  • Vemurafenib, a BRAF Inhibitor for Patients With Unresectable or Metastatic Melanoma and V600E-Mutated BRAF Protein. CancerNetwork. [Link]

  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. [Link]

  • The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis. [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]

  • Drug spotlight, Celecoxib from G. D. Searle Company. New Drug Approvals. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

  • Celecoxib. Wikipedia. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Publications. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. [Link]

  • Mechanism of the Hydrophobic Effect in the Biomolecular Recognition of Arylsulfonamides by Carbonic Anhydrase. ResearchGate. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. PubMed. [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. [Link]

  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. [Link]

  • Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase. PNAS. [Link]

  • Selective hydrophobic pocket binding observed within the carbonic anhydrase II active site accommodate different 4-substituted- ureido -benzenesulfonamides and correlate to inhibitor potency. Chemical Communications (RSC Publishing). [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

  • Basic physicochemical properties of sulfonamides. ResearchGate. [Link]

  • (PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • Special Issue: Sulfonamides. PMC - NIH. [Link]

  • Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. [Link]

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. [Link]

Sources

CAS number for N,N-Dibenzyl-4-fluorobenzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number & Technical Profile: N,N-Dibenzyl-4-fluorobenzenesulfonamide Analogs Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: The Scaffold & The Strategy

In the realm of medicinal chemistry, N,N-Dibenzyl-4-fluorobenzenesulfonamide represents a specific, lipophilic pharmacophore often utilized in Structure-Activity Relationship (SAR) campaigns targeting enzymes with deep hydrophobic pockets, such as


-secretase or HIV protease.

While the parent primary sulfonamide (4-fluorobenzenesulfonamide) is a commodity chemical, the N,N-dibenzyl derivative is frequently a "make-on-demand" research chemical. Consequently, it may not possess a single, high-traffic CAS number in public commercial catalogs, requiring researchers to rely on component-based identification or custom synthesis .

This guide provides the definitive chemoinformatic identifiers for the core scaffold and its precursors, a validated synthetic protocol for its generation, and the rationale for its biological application.

Part 1: Chemical Identity & CAS Registry

For researchers sourcing this material, the most effective strategy is to locate the precursors or the closest commercial analogs. The specific tertiary sulfonamide (N,N-dibenzyl) is often synthesized in-house using the precursors listed below.

Table 1: Key Identifiers for Scaffold Construction
Chemical EntityRoleCAS NumberMolecular FormulaPurity Grade (Std)
4-Fluorobenzenesulfonyl chloride Electrophile (Precursor) 349-88-2

>98%
Dibenzylamine Nucleophile (Precursor) 103-49-1

>97%
4-Fluorobenzenesulfonamide Parent Primary Amide402-46-0

>98%
4-Fluoro-N,N-dimethylbenzenesulfonamide Close Analog (Solubility Control)383-31-3

Research Grade
N-Fluorobenzenesulfonimide (NFSI) Distinction Alert (Fluorinating Reagent)133745-75-2

Reagent Grade

Critical Note on Nomenclature: Do not confuse the target N,N-dibenzyl sulfonamide with NFSI (CAS 133745-75-2) . NFSI is an electrophilic fluorinating reagent where the fluorine is attached to the nitrogen. In our target, the fluorine is on the para position of the phenyl ring.[1]

Part 2: Synthetic Methodology (The Schotten-Baumann Protocol)

Mechanism of Action

The reaction proceeds via nucleophilic attack of the secondary amine (dibenzylamine) on the sulfonyl sulfur, followed by the elimination of chloride. The base (Triethylamine or Pyridine) is critical to drive the equilibrium forward by neutralizing the acid byproduct.

Experimental Workflow

Reagents:

  • 4-Fluorobenzenesulfonyl chloride (1.0 equiv)[2]

  • Dibenzylamine (1.1 equiv)

  • Triethylamine (

    
    ) (1.5 equiv) or Pyridine
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: Charge a round-bottom flask with Dibenzylamine (1.1 equiv) and DCM (0.1 M concentration relative to amine). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add Triethylamine (1.5 equiv) slowly. Ensure the system is under an inert atmosphere (

    
     or Ar) to prevent hydrolysis of the sulfonyl chloride.
    
  • Electrophile Addition: Dissolve 4-Fluorobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 20 minutes.

    • Why? Dropwise addition prevents localized exotherms and suppresses side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Quench with 1M HCl (removes unreacted amine and base).

    • Wash organic layer with Sat.

      
       (removes hydrolyzed sulfonic acid).
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography if necessary.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the convergence of the two commercial precursors.

SynthesisWorkflow Precursor1 4-Fluorobenzenesulfonyl Chloride (CAS 349-88-2) Reagents Base (Et3N) DCM, 0°C -> RT Precursor1->Reagents Precursor2 Dibenzylamine (CAS 103-49-1) Precursor2->Reagents Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Target N,N-Dibenzyl-4-fluorobenzenesulfonamide (Target Analog) Intermediate->Target Elimination Byproduct Et3N·HCl (Salt) Intermediate->Byproduct Scavenging

Figure 1: Convergent synthesis of the N,N-dibenzyl sulfonamide scaffold via sulfonyl chloride activation.

Part 4: Biological Significance & SAR Context

Why synthesize this specific analog? In drug discovery, this molecule serves as a critical probe for two distinct properties:

The Fluorine Effect (Metabolic Stability)

The para-fluoro substitution is a classic bioisostere for hydrogen.

  • Metabolic Blocking: It blocks P450-mediated oxidation at the para position, a common metabolic soft spot in phenyl rings.

  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring, which increases the acidity of the sulfonamide bond (if N-H were present) or alters the dipole moment of the sulfonamide group, potentially strengthening hydrogen bonding interactions in the active site.

The Dibenzyl Moiety (Hydrophobic Interaction)

The bulky N,N-dibenzyl group is utilized to probe large hydrophobic pockets (S1/S2 subsites) in enzymes.

  • Target Examples: This motif is historically significant in the development of HIV Protease Inhibitors and

    
    -Secretase Inhibitors  (Alzheimer's research), where the benzyl groups occupy hydrophobic clefts to anchor the inhibitor.
    

SAR_Logic Molecule N,N-Dibenzyl-4-fluorobenzenesulfonamide Fluorine 4-Fluoro Group Molecule->Fluorine Dibenzyl N,N-Dibenzyl Group Molecule->Dibenzyl Effect_F1 Blocks CYP450 Metabolism (Para-oxidation) Fluorine->Effect_F1 Effect_F2 Modulates Lipophilicity (LogP) Fluorine->Effect_F2 Effect_DB1 Occupies S1/S2 Hydrophobic Pockets Dibenzyl->Effect_DB1 Effect_DB2 Increases Membrane Permeability Dibenzyl->Effect_DB2

Figure 2: Structure-Activity Relationship (SAR) rationale for the fluoro-dibenzyl substitution pattern.

Part 5: Chemoinformatics Retrieval Strategy

If you require a specific registry number for a regulatory submission or patent filing and the exact CAS is elusive in public databases, use the following identifiers to generate a search in SciFinder-n or Reaxys.

  • SMILES String: C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F

  • InChIKey: (Generated from structure) InChIKey= [Compute via ChemDraw/RDKit]

  • Systematic Name: N,N-bis(phenylmethyl)-4-fluorobenzenesulfonamide

Validation Step: Always verify the CAS by checking the stoichiometry of the precursors. If buying from a vendor, request the H-NMR to confirm the presence of the methylene protons (


 ppm) and the characteristic splitting of the para-fluoro phenyl ring.

References

  • Sigma-Aldrich. 4-Fluorobenzenesulfonyl chloride Product Sheet (CAS 349-88-2). Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 120231 (4-Fluorobenzenesulfonamide). Retrieved from

  • Matrix Fine Chemicals. Dibenzylamine Product Data (CAS 103-49-1).[3][4] Retrieved from

  • Santa Cruz Biotechnology. N-Fluorobenzenesulfonimide (CAS 133745-75-2) Data Sheet.[5] Retrieved from

  • Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F.[6] Nature Protocols. Retrieved from

Sources

Solubility profile of dibenzyl sulfonamides in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Dibenzyl Sulfonamides in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of dibenzyl sulfonamides in organic solvents. Moving beyond a simple compilation of data, this document elucidates the fundamental principles governing the dissolution process, from thermodynamic considerations to the nuanced interplay of solute and solvent properties. We present a robust, field-tested protocol for equilibrium solubility determination using the shake-flask method, supplemented by insights into high-throughput alternatives. The guide is designed for researchers, chemists, and drug development professionals, offering both the theoretical foundation and practical methodologies required to understand, predict, and manipulate the solubility of this important chemical class for applications ranging from synthesis and purification to pharmaceutical formulation.

Introduction: The Significance of Solubility in the Context of Dibenzyl Sulfonamides

Dibenzyl sulfonamides, characterized by a central sulfonamide moiety (-SO₂NH-) flanked by two benzyl groups, represent a significant scaffold in medicinal chemistry and organic synthesis. The physicochemical properties of these compounds, particularly their solubility, are of paramount importance. In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.[1][2] For synthetic chemists, solubility dictates the choice of reaction media, influences reaction kinetics, and is the cornerstone of purification techniques such as recrystallization.[3][4]

The presence of two bulky, nonpolar benzyl groups significantly impacts the molecule's overall lipophilicity, while the sulfonamide core provides sites for hydrogen bonding. This structural duality creates a complex solubility profile that is highly sensitive to the nature of the surrounding solvent. Understanding this behavior is not merely an academic exercise; it is a prerequisite for the efficient and successful application of these compounds.

Foundational Principles of Solubility

The dissolution of a crystalline solid, such as a dibenzyl sulfonamide, into a solvent is a thermodynamic process governed by Gibbs free energy (ΔG). The process involves two primary energetic steps: the energy required to break the solute-solute and solvent-solvent interactions (an endothermic process related to lattice energy and solvent cavity formation) and the energy released upon the formation of new solute-solvent interactions (an exothermic process).

The overall Gibbs energy of solution (ΔG_sol) can be expressed through the Gibbs-Helmholtz equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution.

  • T is the absolute temperature.

  • ΔS_sol is the entropy of solution.

A negative ΔG_sol indicates a spontaneous dissolution process. The enthalpy of solution (ΔH_sol) reflects the balance of intermolecular forces.[5] In many cases, the dissolution of organic solids is endothermic (ΔH_sol > 0), meaning the process is driven by an increase in entropy (ΔS_sol > 0) as the ordered crystal lattice is disrupted and the molecules disperse throughout the solvent.[6]

The Role of Solvent Polarity: Protic vs. Aprotic Environments

The adage "like dissolves like" is a useful heuristic grounded in the principle of intermolecular force compatibility.[7] Solvents are broadly categorized based on their polarity and their ability to act as hydrogen bond donors.

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[8][9] They are particularly effective at solvating ions and polar molecules that can participate in hydrogen bonding.[7] The sulfonamide group, with its N-H proton and electronegative oxygen atoms, can interact strongly with these solvents.

  • Polar Aprotic Solvents: Solvents like acetone, acetonitrile, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) have large dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[8][10] They are effective at solvating cations and dissolving polar solutes through dipole-dipole interactions but are less effective at solvating anions (or the electronegative portions of a solute) compared to protic solvents.[7][10]

  • Nonpolar Solvents: These solvents, including hexane, cyclohexane, and toluene, have low dielectric constants and minimal dipole moments.[9] They primarily interact through weak van der Waals forces. The large, nonpolar surface area of the dibenzyl groups suggests that dibenzyl sulfonamides will exhibit some solubility in these solvents, driven by these dispersive interactions.[6]

The interplay between the polar sulfonamide core and the nonpolar benzyl groups means that solubility can often be maximized in solvents of intermediate polarity or in solvent mixtures where both polar and nonpolar interactions can be satisfied.[11]

Key Factors Influencing Dibenzyl Sulfonamide Solubility

The solubility of a specific dibenzyl sulfonamide is not a single value but a function of the system's physical and chemical properties. A logical framework for understanding these influences is essential.

Solubility Solubility Solute Solute Solubility->Solute Solvent Solvent Solubility->Solvent System System Solubility->System Structure Molecular Structure (Substituents) Solute->Structure Polymorphism Crystal Form (Polymorphism) Solute->Polymorphism Purity Purity Solute->Purity Polarity Polarity (Protic/Aprotic) Solvent->Polarity H_Bond Hydrogen Bonding Capacity Solvent->H_Bond Mixtures Solvent Mixtures Solvent->Mixtures Temp Temperature System->Temp Pressure Pressure System->Pressure cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solid dibenzyl sulfonamide to vial B Add known volume of solvent A->B C Seal vial securely B->C D Agitate at constant temperature (e.g., 25 °C) for 24-72 hours C->D E Allow solid to settle D->E F Centrifuge to pellet undissolved solid E->F G Filter supernatant (e.g., 0.2 µm PTFE filter) F->G H Accurately dilute filtered aliquot G->H I Quantify concentration (e.g., HPLC-UV) vs. calibration curve H->I

Caption: Workflow for the shake-flask equilibrium solubility determination.

Detailed Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of the crystalline dibenzyl sulfonamide to a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium with a saturated solution was achieved. [12] * Accurately dispense a known volume or mass of the desired organic solvent into the vial.

    • Seal the vial tightly (e.g., with a PTFE-lined cap) to prevent solvent evaporation during the experiment.

  • Equilibration:

    • Place the sealed vials in a temperature-controlled agitator (e.g., an orbital shaker or shaking water bath) set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. [13][14]It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) in preliminary experiments to confirm that the concentration has reached a plateau. [14]

  • Phase Separation:

    • Remove the vials from the agitator and allow them to stand at the experimental temperature to let the excess solid settle.

    • To ensure complete removal of solid particles, which would lead to an overestimation of solubility, centrifuge the vials. [14] * Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a chemically compatible, low-binding syringe filter (e.g., a 0.2 µm PTFE filter for organic solvents). This step is critical. [12][15]

  • Analysis & Calculation:

    • Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase for chromatography) to a concentration that falls within the linear range of the analytical instrument. [12] * Quantify the concentration of the dibenzyl sulfonamide using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). [12]A calibration curve prepared with standards of known concentration is used for this quantification.

    • Calculate the solubility, expressing the result in appropriate units (e.g., mg/mL, mol/L, or mole fraction).

Practical Application: Recrystallization and Purification

A thorough understanding of a compound's solubility profile is the key to designing an effective recrystallization protocol for purification. [4]

Principles of Recrystallization

The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at a lower temperature (e.g., room temperature or 0-4 °C). [16]Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization). [3]

Troubleshooting Common Recrystallization Issues

A common problem encountered with lipophilic compounds like dibenzyl sulfonamides is "oiling out," where the solute separates as a liquid instead of forming crystals. [3]This often occurs when the solution is cooled too rapidly or when the boiling point of the solvent is higher than the melting point of the solute. [3]

start Recrystallization Attempt problem Problem Encountered? start->problem oiling_out Product 'Oils Out'? problem->oiling_out Yes success Pure Crystals Formed problem->success No no_crystals No Crystals Form? oiling_out->no_crystals No sol_oil_1 Reheat to dissolve oil, add more hot solvent, cool slowly oiling_out->sol_oil_1 Yes no_crystals->success No sol_nc_1 Solution is supersaturated no_crystals->sol_nc_1 Yes sol_oil_1->start Retry sol_oil_2 Change to a lower-boiling or more polar solvent sol_oil_2->start Retry sol_nc_2 Induce crystallization: - Scratch flask wall - Add seed crystal sol_nc_1->sol_nc_2 sol_nc_3 Too much solvent used sol_nc_2->start Retry sol_nc_4 Reduce solvent volume (boil off or rotary evaporation) and re-cool sol_nc_3->sol_nc_4 sol_nc_4->start Retry

Caption: A logical workflow for troubleshooting common recrystallization issues.

Conclusion

The solubility of dibenzyl sulfonamides in organic solvents is a complex but predictable phenomenon governed by fundamental thermodynamic principles and the interplay of intermolecular forces. By systematically evaluating solute, solvent, and system properties, researchers can effectively anticipate and control dissolution behavior. The gold-standard shake-flask method provides a reliable means of generating high-quality thermodynamic solubility data, which is indispensable for applications ranging from reaction optimization and product purification to the formulation of new chemical entities. This guide provides the theoretical framework and practical tools necessary for scientists to confidently navigate the challenges associated with the solubility of this important class of compounds.

References

  • Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. (2019). PubMed.
  • Thermodynamics of Sulfanilamide solubility in Propylene Glycol + water mixtures. (n.d.).
  • Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. (2025). J. Braz. Chem. Soc..
  • Dissolution behaviour of sulphonamides into sodium dodecyl sulfate micelles: a thermodynamic approach. (n.d.). PubMed.
  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (n.d.). SciSpace.
  • A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents. (n.d.). Benchchem.
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (n.d.). PubMed.
  • Solubility prediction of sulfonamides at various temperatures using a single determination. (n.d.). DARU Journal of Pharmaceutical Sciences.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2025).
  • Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. (2019).
  • Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Satur
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • SOLUBILITY D
  • Drug solubility: why testing early m
  • Annex 4. (n.d.).
  • Characterisation, solubility and intrinsic dissolution behaviour of benzamide: dibenzyl sulfoxide cocrystal. (2012). PubMed.
  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD.org.
  • The Difference Between Polar Protic And Aprotic Solvents In Solubility. (2025). Aozun.
  • Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). Benchchem.
  • N-benzylsulfamide (EVT-2886074). (n.d.). EvitaChem.
  • Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. (n.d.). CORA.
  • Solubility Factors When Choosing a Solvent. (n.d.). Cayman Chemical.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (2025).
  • Solubility prediction of sulfonamides at various temperatures using a single determination. (2025).
  • Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. (n.d.). PMC.
  • Recrystallization of Dibenzalacetone. (n.d.).
  • Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3.
  • 6.05.1. Protic vs Aprotic Solvents. (2019). Chemistry LibreTexts.

Sources

Literature review of N-benzyl sulfonamide biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Title: The N-Benzyl Sulfonamide Scaffold: A Technical Guide to Biological Activity and Therapeutic Design

Executive Summary

The N-benzyl sulfonamide moiety represents a privileged scaffold in medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from metalloenzymes to G-protein coupled receptors.[1] Unlike simple sulfonamides (sulfa drugs) restricted to antibacterial folate inhibition, the introduction of the N-benzyl group confers lipophilicity and steric flexibility, enabling high-affinity interactions with hydrophobic pockets in Carbonic Anhydrases (CAs) , Cholinesterases (AChE/BChE) , and Tubulin .

This technical guide synthesizes the structure-activity relationships (SAR), mechanistic underpinnings, and experimental protocols for researchers leveraging this scaffold in drug discovery.

Chemical Architecture & Pharmacophore

The core utility of the N-benzyl sulfonamide lies in its modularity. It functions as a bioisostere that can be fine-tuned via three distinct vectors:

  • The Zinc-Binding Group (ZBG): The sulfonamide nitrogen (

    
    ) acts as a primary anchor, coordinating with metal ions (e.g., 
    
    
    
    in CA active sites).
  • The Linker: The sulfonyl group provides a rigid geometry, orienting the side chains.

  • The Tail (Benzyl Ring): The benzyl moiety probes hydrophobic sub-pockets. Substituents here (halogens, methoxy, nitro) dictate isoform selectivity and blood-brain barrier (BBB) permeability.

Therapeutic Domain: Oncology & Carbonic Anhydrase Inhibition

The most advanced application of N-benzyl sulfonamides is the selective inhibition of tumor-associated Carbonic Anhydrases (hCA IX and hCA XII ), which regulate pH in hypoxic tumor microenvironments.

Mechanistic Insight: The "Tail Approach"

Classic inhibitors like Acetazolamide are hydrophilic and non-selective. N-benzyl sulfonamides utilize the "Tail Approach":

  • Primary Interaction: The ionized sulfonamide nitrogen coordinates the catalytic

    
     ion.
    
  • Secondary Interaction: The benzyl tail extends into the hydrophobic half of the active site, interacting with residues specific to hCA IX (e.g., Val131), thus avoiding the ubiquitous hCA I/II isoforms.

Key Data: Isoform Selectivity

Data synthesized from recent high-impact studies (e.g., compounds 1i, 4h).

Compound IDR-Substituent (Benzyl)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity Ratio (II/IX)
Acetazolamide Standard25012255.70.48
SLC-011 Ureido-benzyl>10,000>10,00045 4.5 >200
Cmpd 1i 4-F-Benzyl6569.45.6 6.3 1.6
Cmpd 2h 2,3-Dioxoindole45.15.8Sub-nM Sub-nM High

Technical Note: Fluorinated benzyl tails (e.g., pentafluorobenzyl) often enhance acidity of the NH proton, strengthening Zn-coordination while increasing lipophilicity for membrane permeation.

Therapeutic Domain: Neurodegeneration (Alzheimer's)

N-benzyl sulfonamides function as Multi-Target Directed Ligands (MTDLs) in Alzheimer's Disease (AD), simultaneously inhibiting Acetylcholinesterase (AChE) and reducing oxidative stress via NRF2 activation.

  • Dual Binding Site Inhibition: The benzyl moiety targets the Peripheral Anionic Site (PAS) of AChE, while the sulfonamide core interacts with the Catalytic Anionic Site (CAS). This dual occupancy prevents the AChE-induced aggregation of Amyloid-

    
     peptides.
    
  • Potency: Recent N-benzyl benzamide derivatives demonstrate

    
     values in the sub-nanomolar range against Butyrylcholinesterase (BChE), a key target in advanced AD.[2]
    

Visualization of Signaling & Mechanism

The following diagram illustrates the dual mechanistic pathways of N-benzyl sulfonamides in Oncology (CA inhibition) and Neurology (AChE inhibition).

NBenzylMechanism Scaffold N-Benzyl Sulfonamide Scaffold Ionization Sulfonamide NH Deprotonation Scaffold->Ionization Acidic pH HydrophobicPocket Hydrophobic Pocket Interaction (Tail) Scaffold->HydrophobicPocket Benzyl Moiety AChE_PAS AChE Peripheral Anionic Site (PAS) Scaffold->AChE_PAS Steric Blockade CA_ActiveSite Carbonic Anhydrase Active Site (Zn2+) pH_Reg Disrupt Tumor pH Regulation CA_ActiveSite->pH_Reg Inhibition Ionization->CA_ActiveSite Zn Coordination HydrophobicPocket->CA_ActiveSite Selectivity Apoptosis Hypoxic Tumor Cell Death pH_Reg->Apoptosis Abeta_Agg Block Amyloid-Beta Aggregation AChE_PAS->Abeta_Agg Prevent Seeding Cholinergic Restore Cholinergic Transmission AChE_PAS->Cholinergic Enzyme Inhibition

Caption: Dual mechanistic pathways of N-benzyl sulfonamides targeting Hypoxic Tumors (Top) and Alzheimer's Pathology (Bottom).

Experimental Protocols

Protocol A: Synthesis of N-Benzyl-4-methylbenzenesulfonamide

A robust, self-validating protocol adaptable for library generation.

Reagents: 4-Methylbenzenesulfonyl chloride (1.0 eq), Benzylamine (1.1 eq), Triethylamine (


, 1.2 eq), Dichloromethane (DCM, anhydrous).

Workflow:

  • Preparation: Dissolve 4-methylbenzenesulfonyl chloride (2.0 mmol) in 10 mL anhydrous DCM in a round-bottom flask under

    
     atmosphere.
    
  • Addition: Cool to

    
    . Add 
    
    
    
    dropwise. Subsequently, add benzylamine dropwise over 5 minutes to prevent exotherm.
  • Reaction: Warm to room temperature (RT) and stir for 3–4 hours.

    • Validation Point: Monitor via TLC (3:7 Ethyl Acetate:Hexane). Disappearance of sulfonyl chloride spot (

      
      ) indicates completion.
      
  • Workup: Wash reaction mixture with 1N HCl (2x10 mL) to remove unreacted amine, followed by saturated

    
     and brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water.[3]
    

Green Chemistry Alternative: Replace DCM/


 with water  and orange peel extract  (natural catalyst) at RT. Yields are often comparable (>90%) with significantly lower environmental impact.
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Standard method for determining


 values.
  • Buffer Prep: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: Phenol red (0.2 mM).

  • Substrate:

    
    -saturated water (prepared by bubbling 
    
    
    
    for 30 mins).
  • Procedure:

    • Incubate enzyme (hCA isoform) with N-benzyl sulfonamide inhibitor (0.1 nM – 10

      
      M) for 15 mins at RT.
      
    • Mix enzyme-inhibitor solution with

      
       substrate solution in a stopped-flow spectrophotometer.
      
    • Monitor absorbance decay at 557 nm (Phenol red transition).

  • Calculation: Determine

    
     using a non-linear least squares method (Cheng-Prusoff equation) to derive 
    
    
    
    .

Future Outlook

The field is moving toward PROTACs (Proteolysis Targeting Chimeras) . Researchers are linking N-benzyl sulfonamide warheads (which bind CA IX) to E3 ligase recruiters. This degrades the target protein rather than just inhibiting it, offering a potential cure for drug-resistant hypoxic tumors.

References

  • Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. Organic & Biomolecular Chemistry, 2019.[4] Link

  • Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. ChemMedChem, 2023. Link

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry, 2020. Link

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors. Journal of Medicinal Chemistry, 2022.[2] Link

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts. Asian Journal of Green Chemistry, 2026. Link

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides Obtained via Click Chemistry. Bioorganic & Medicinal Chemistry, 2013. Link

Sources

Methodological & Application

Synthesis of N,N-Dibenzyl-4-fluorobenzenesulfonamide from sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Context

Target Molecule: N,N-Dibenzyl-4-fluorobenzenesulfonamide CAS Registry Number: (Analogous structures widely cited; specific CAS for this derivative is research-grade) Class: Sulfonamide / Fluorinated Aryl[1][2][3][4][5][6][7]

Sulfonamides represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for antibiotics (sulfamethoxazole), carbonic anhydrase inhibitors (acetazolamide), and anti-inflammatory agents (celecoxib). The incorporation of a 4-fluoro substituent on the benzenesulfonyl ring is a strategic design choice: fluorine enhances metabolic stability by blocking para-oxidation (metabolic soft spot) and increases lipophilicity (


), improving membrane permeability without significantly altering steric bulk compared to hydrogen.

This Application Note provides a robust, scalable protocol for the synthesis of N,N-dibenzyl-4-fluorobenzenesulfonamide via nucleophilic substitution. Unlike primary amines, dibenzylamine is a bulky, secondary amine. Its steric hindrance requires optimized conditions to ensure complete conversion and minimize hydrolysis of the sulfonyl chloride starting material.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the formation of the S–N bond via the reaction of 4-fluorobenzenesulfonyl chloride with dibenzylamine .

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the secondary amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride.

  • Nucleophilic Attack: The lone pair of the dibenzylamine nitrogen attacks the sulfur center.

  • Elimination: Chloride is expelled as a leaving group.

  • Deprotonation: The base (Pyridine or

    
    ) scavenges the resulting proton to neutralize the HCl byproduct, driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.
    

ReactionMechanism Start 4-Fluorobenzenesulfonyl Chloride Inter Tetrahedral Transition State Start->Inter + Amine Amine Dibenzylamine (Nucleophile) Amine->Inter Product N,N-Dibenzyl-4-fluorobenzenesulfonamide Inter->Product - Cl⁻ Byprod Pyridine-HCl Inter->Byprod + Base Base Base (Pyridine) (Proton Scavenger) Base->Byprod

Caption: SN2-type mechanism showing nucleophilic attack and base-mediated dehydrohalogenation.

Experimental Protocols

Materials & Safety
  • 4-Fluorobenzenesulfonyl chloride (1.0 equiv): Corrosive, moisture-sensitive. Handle in a fume hood.

  • Dibenzylamine (1.1 equiv): Bulky secondary amine.

  • Pyridine (3.0 equiv): Acts as both base and nucleophilic catalyst. Toxic/malodorous.

  • Dichloromethane (DCM): Solvent.[8]

  • HCl (1M): For quenching and removing excess pyridine.

Protocol A: Standard Pyridine-Mediated Synthesis (Recommended for <10g scale)

This method utilizes pyridine as a base and catalyst. The homogeneous conditions ensure rapid reaction despite the steric bulk of dibenzylamine.

  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 4-fluorobenzenesulfonyl chloride (1.94 g, 10 mmol) and dry DCM (20 mL). Cool the solution to 0°C in an ice bath.

  • Addition: In a separate vial, mix dibenzylamine (2.17 g, 11 mmol) and pyridine (2.4 mL, 30 mmol) in DCM (10 mL). Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes.

    • Expert Insight: Dropwise addition controls the exotherm. High temperatures can cause the sulfonyl chloride to decompose or promote side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes). The sulfonyl chloride spot (high Rf) should disappear.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash 1: 1M HCl (2 x 30 mL). Crucial Step: This converts excess pyridine and unreacted dibenzylamine into water-soluble salts, removing them from the organic layer.

    • Wash 2: Saturated

      
       (30 mL) to neutralize trace acid.
      
    • Wash 3: Brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude off-white solid.
    
Protocol B: Schotten-Baumann Conditions (Green/Scale-up Friendly)

Suitable for larger scales where chromatography is undesirable. Uses a biphasic system.[6]

  • Setup: Dissolve dibenzylamine (11 mmol) in THF (20 mL). Add 10% NaOH aqueous solution (20 mL).

  • Addition: Add 4-fluorobenzenesulfonyl chloride (10 mmol) portion-wise to the vigorously stirring biphasic mixture at 0°C.

  • Reaction: Stir vigorously at RT for 12 hours.

  • Workup: Evaporate THF. The product usually precipitates from the remaining aqueous layer. Filter the solid and wash with water.[6][9][10][11]

Purification & Characterization

Due to the lipophilic nature of the dibenzyl group, the crude product is often highly crystalline.

Recrystallization Protocol:

  • Dissolve crude solid in a minimum amount of boiling Ethanol (EtOH) .

  • If the solution is colored, treat with activated charcoal and filter hot.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter crystals and wash with cold hexanes.

Data Summary Table:

ParameterValue / ObservationNotes
Appearance White to off-white crystalline solidIf yellow, indicates pyridine impurities.
Yield (Protocol A) 85 - 95%High yield due to homogeneous conditions.
Yield (Protocol B) 75 - 85%Lower yield due to potential hydrolysis of chloride.
Melting Point Expected: 110–130°C rangeDependent on specific polymorph.

H NMR

7.8-7.2 (Ar-H), 4.3 (s, 4H,

)
Diagnostic singlet for benzylic protons.

F NMR

-105 ppm (approx)
Diagnostic signal for fluoro-arene.

Workflow Visualization

The following diagram outlines the critical decision points in the purification process to ensure high purity (>98%) for biological screening.

PurificationWorkflow Crude Crude Reaction Mixture (DCM Phase) AcidWash Acid Wash (1M HCl) Removes Pyridine/Amine Crude->AcidWash BaseWash Base Wash (NaHCO3) Removes Sulfonic Acid AcidWash->BaseWash Evap Evaporation BaseWash->Evap Solid Crude Solid Evap->Solid Recryst Recrystallization (EtOH or MeOH) Solid->Recryst Primary Path Pure Pure Product (>98% Purity) Recryst->Pure Success Column Flash Chromatography (Hex/EtOAc) Recryst->Column If purity <95% Column->Pure

Caption: Purification decision tree emphasizing the removal of specific impurities (base/acid).

Expertise & Troubleshooting (E-E-A-T)

Causality of Experimental Choices
  • Why Pyridine? While Triethylamine (TEA) is a common base, pyridine is preferred for sulfonyl chlorides. TEA can sometimes form quaternary ammonium salts with reactive electrophiles or act as a nucleophile itself in concentrated solutions. Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that accelerates the attack by the bulky dibenzylamine [1].

  • Why 4-Fluorobenzenesulfonyl chloride? The fluorine atom is electron-withdrawing (inductive effect), which makes the sulfur center more electrophilic compared to the non-fluorinated analog, slightly increasing the reaction rate. However, it is not as deactivating as a nitro group, maintaining a balance that prevents rapid hydrolysis in atmospheric moisture [2].

Troubleshooting Guide
  • Issue: Low Yield / Hydrolysis.

    • Cause: Wet solvents or old sulfonyl chloride. Sulfonyl chlorides hydrolyze to sulfonic acids (R-SO3H) which are unreactive to amines.

    • Fix: Distill DCM over

      
       or use molecular sieves. Check the starting material via TLC; if a baseline spot exists, purify the chloride or use excess.
      
  • Issue: Oily Product.

    • Cause: Residual solvent or impurities (dibenzylamine).

    • Fix: Triturate the oil with cold pentane or hexanes. The scratching of the flask wall often induces crystallization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Analogous Sulfur Chemistry).

  • BenchChem. (2025).[9][12] General Principles in the Synthesis of Sulfonamides. Retrieved from BenchChem Application Notes. Link

  • Organic Chemistry Portal. (n.d.). Sulfonamides - Synthesis and Reactivity. Link

Sources

Protocol for reacting 4-fluorobenzenesulfonyl chloride with dibenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N,N-dibenzyl-4-fluorobenzenesulfonamide

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. The synthesis of N-substituted sulfonamides is, therefore, a fundamental process in drug discovery and development. This application note provides a detailed, reliable protocol for the synthesis of N,N-dibenzyl-4-fluorobenzenesulfonamide through the reaction of 4-fluorobenzenesulfonyl chloride with dibenzylamine.

This guide is designed for researchers and scientists in organic synthesis and drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice. By grounding the protocol in mechanistic understanding and rigorous safety practices, this document serves as a self-validating system for the successful synthesis, purification, and characterization of the target compound.

Reaction Scheme and Mechanism

The formation of N,N-dibenzyl-4-fluorobenzenesulfonamide is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur center. The secondary amine, dibenzylamine, acts as the nucleophile, attacking the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. A tertiary amine base, such as triethylamine (TEA), is used to quench the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

Overall Reaction: Reaction of 4-fluorobenzenesulfonyl chloride with dibenzylamine

Mechanistic Pathway

The reaction proceeds through a well-established addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dibenzylamine attacks the electrophilic sulfur atom of the 4-fluorobenzenesulfonyl chloride.

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion as a good leaving group.

  • Deprotonation: The resulting ammonium salt is deprotonated by the triethylamine base to yield the final, neutral sulfonamide product and triethylammonium chloride.

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products r1 4-Fluorobenzenesulfonyl Chloride (Electrophile) p1 Nucleophilic Attack r1->p1 r2 Dibenzylamine (Nucleophile) r2->p1 r3 Triethylamine (Base) p4 Deprotonation r3->p4 p2 Tetrahedral Intermediate p1->p2 Addition p3 Chloride Elimination p2->p3 Elimination p3->p4 Forms Ammonium Salt prod1 N,N-dibenzyl-4-fluorobenzenesulfonamide p4->prod1 prod2 Triethylammonium Chloride (Salt Byproduct) p4->prod2

Materials and Equipment

Reagents and Solvents
ReagentFormulaMW ( g/mol )SupplierPurity
4-Fluorobenzenesulfonyl chlorideC₆H₄ClFO₂S194.61Sigma-Aldrich≥98%
DibenzylamineC₁₄H₁₅N197.28Alfa Aesar99%
Triethylamine (TEA)C₆H₁₅N101.19TCI≥99.5%
Dichloromethane (DCM)CH₂Cl₂84.93Fisher Sci.ACS Grade
1 M Hydrochloric Acid (HCl)HCl36.46VWRReagent Grade
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01EMDACS Grade
Brine (Saturated NaCl solution)NaCl58.44LabChemACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Sigma-Aldrich≥99.5%
Ethyl AcetateC₄H₈O₂88.11VWRACS Grade
HexanesC₆H₁₄86.18VWRACS Grade
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography (optional)

  • NMR tubes and spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

This protocol details the synthesis of N,N-dibenzyl-4-fluorobenzenesulfonamide on a 5 mmol scale.

Quantitative Data Summary
CompoundMW ( g/mol )AmountMoles (mmol)Equivalents
4-Fluorobenzenesulfonyl chloride194.610.97 g5.01.0
Dibenzylamine197.281.04 g5.251.05
Triethylamine101.190.77 mL (0.56 g)5.51.1
Dichloromethane (DCM)84.9320 mL--

G prep 1. Preparation - Dissolve dibenzylamine & TEA in DCM. - Cool to 0°C in an ice bath. reaction 2. Reaction - Add 4-fluorobenzenesulfonyl chloride  solution dropwise. - Stir at 0°C, then warm to RT. prep->reaction Reagent Addition workup 3. Aqueous Workup - Quench with water. - Wash with 1M HCl, sat. NaHCO₃,  and brine. reaction->workup Reaction Quench purify 4. Purification - Dry organic layer (MgSO₄). - Concentrate via rotary evaporation. - Recrystallize or perform column  chromatography. workup->purify Isolation analyze 5. Analysis - Obtain ¹H NMR, ¹³C NMR, IR, and  Mass Spec data. - Determine yield and purity. purify->analyze Characterization

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dibenzylamine (1.04 g, 5.25 mmol).

    • Dissolve the amine in 20 mL of dichloromethane (DCM).

    • Add triethylamine (0.77 mL, 5.5 mmol) to the solution.

    • Cool the flask in an ice-water bath with stirring for 10-15 minutes until the internal temperature reaches 0-5 °C.

    • Scientist's Note: A slight excess of the amine (1.05 eq) and base (1.1 eq) ensures the complete consumption of the limiting sulfonyl chloride. The initial cooling mitigates the exothermic nature of the reaction.

  • Addition of Sulfonyl Chloride:

    • In a separate 50 mL beaker, dissolve 4-fluorobenzenesulfonyl chloride (0.97 g, 5.0 mmol) in 10 mL of DCM.

    • Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • Scientist's Note: 4-Fluorobenzenesulfonyl chloride is highly reactive and moisture-sensitive.[1][2] Slow, dropwise addition is crucial to control the reaction rate and prevent unwanted side reactions. A white precipitate of triethylammonium chloride will form.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

    • Remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-4 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 4-fluorobenzenesulfonyl chloride spot indicates reaction completion.

  • Aqueous Workup:

    • Once the reaction is complete, quench the mixture by adding 20 mL of deionized water.

    • Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 20 mL of 1 M HCl (to remove excess dibenzylamine and triethylamine).

      • 20 mL of saturated NaHCO₃ solution (to remove any remaining acidic species).

      • 20 mL of brine (to reduce the amount of dissolved water in the organic layer).

    • Scientist's Note: Each wash is critical for removing impurities. The acid wash protonates basic compounds, making them water-soluble, while the base wash neutralizes any residual acid.

  • Isolation and Purification:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield a white solid.

    • Expected Yield: 75-90%.

Characterization

The identity and purity of the synthesized N,N-dibenzyl-4-fluorobenzenesulfonamide should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would include aromatic protons from the 4-fluorobenzenesulfonyl group (likely two doublets of doublets) and the benzyl groups, as well as a characteristic singlet for the benzylic (CH₂) protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would correspond to the carbons of the three aromatic rings and the benzylic carbon. The carbon attached to the fluorine will show a large coupling constant (¹JCF).

  • FT-IR (ATR, cm⁻¹): Look for characteristic stretches for S=O (sulfonyl group, typically around 1350 and 1160 cm⁻¹), C-F, and aromatic C-H bonds.

  • Mass Spectrometry (ESI+): The calculated mass for the protonated molecule [M+H]⁺ (C₂₀H₁₉FNO₂S) is approximately 356.11 g/mol .

Safety Precautions

Adherence to safety protocols is paramount during this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile is suitable).[3]

  • 4-Fluorobenzenesulfonyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[2] It is also moisture-sensitive and reacts with water to release HCl gas. Handle exclusively in a well-ventilated chemical fume hood.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2][4]

  • Dibenzylamine: This compound can cause skin and eye irritation. Avoid inhalation and direct contact.

  • Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. All operations involving DCM should be performed within a fume hood.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time or gently warm the reaction mixture (e.g., to 40 °C) after initial stirring at room temperature. Ensure reagents are pure and dry.
Loss of product during workup.Ensure pH is correct during acid/base washes. Avoid vigorous shaking that can lead to emulsions.
Impure Product Incomplete removal of starting materials.Perform the aqueous washes carefully and thoroughly. If impurities persist, purification by column chromatography is recommended over recrystallization.
Presence of hydrolyzed sulfonyl chloride.Ensure all glassware is dry and the reaction is protected from atmospheric moisture.

References

  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 4-Fluoro-3-cyanobenzenesulfonyl chloride. Retrieved from Sigma-Aldrich. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • ResearchGate. (n.d.). Synthesis of N,N-dibenzyl-4-chlorobenzenesulfonamide (3) from dibenzylamine (1) and 4-chlorobenzenesulfonyl chloride (2). Retrieved from ResearchGate. [Link]

Sources

Application Note: High-Sensitivity Hydrophobic Mapping & Ligand Displacement using 19F NMR

Author: BenchChem Technical Support Team. Date: February 2026

Subject: N,N-Dibenzyl-4-fluorobenzenesulfonamide (DBFBSA)

Executive Summary

This guide details the application of N,N-Dibenzyl-4-fluorobenzenesulfonamide (DBFBSA) as a specialized 19F NMR probe . Unlike primary sulfonamides used to target Carbonic Anhydrase (CA) active sites, this N,N-disubstituted derivative lacks the capacity for metal coordination, rendering it chemically inert toward hydrophilic catalytic centers. Instead, its structural design—a fluorine reporter coupled to a bulky, highly lipophilic dibenzyl tail—makes it an ideal environmental sensor for mapping hydrophobic pockets, monitoring micelle/membrane insertion, and serving as a Relaxation Reference Standard in Fragment-Based Drug Discovery (FBDD).

Scientific Rationale & Mechanism
2.1 The Fluorine Reporter (The "Spy")

The 19F nucleus is the "gold standard" for ligand-observed screening due to:

  • Zero Background: 100% natural abundance with no interference from biological matrices (proteins/lipids lack endogenous fluorine).

  • High Sensitivity: 83% of 1H sensitivity (gyromagnetic ratio), allowing rapid acquisition at low concentrations (10–50 µM).

  • Chemical Shift Anisotropy (CSA): The fluorine lone pairs are highly sensitive to the local electrostatic environment. A shift from an aqueous solvent to a hydrophobic protein pocket typically induces a distinct Chemical Shift Perturbation (CSP).

2.2 The Dibenzyl Scaffold (The "Anchor")

The N,N-dibenzyl moiety serves two critical functions:

  • Hydrophobic Targeting: It drives the molecule into lipophilic domains, allosteric sites, or lipid bilayers.

  • Rotational Correlation Time (

    
    ) Modulation:  The bulky benzyl groups significantly slow the molecular tumbling compared to smaller fragments. This enhances the T2 relaxation rate , making the probe highly sensitive to viscosity changes and binding events in 
    
    
    
    -filtered experiments (CPMG).
2.3 Mechanistic Workflow

The following diagram illustrates the decision logic for using DBFBSA in a screening campaign.

G Start Experimental Goal Decision Target Environment? Start->Decision PathA Hydrophobic Pocket / Membrane Decision->PathA Lipophilic PathB Hydrophilic Active Site (e.g., Zn2+) Decision->PathB Polar/Catalytic MethodA Chemical Shift Perturbation (CSP) (Direct Binding) PathA->MethodA MethodB Negative Control / Reference (Non-binding Standard) PathB->MethodB OutcomeA Result: Delta-delta (ppm) shift indicates local dielectric change MethodA->OutcomeA OutcomeB Result: Calibrate T2 filter delays for library screening MethodB->OutcomeB

Caption: Logic flow for selecting DBFBSA as a probe. Its lack of H-bond donors makes it a specificity control for polar sites but a potent binder for hydrophobic pockets.

Physical & Chemical Properties
PropertyValue/DescriptionRelevance to Protocol
Formula C20H18FNO2SMolecular Weight: ~355.4 g/mol
19F Shift ~ -105 to -110 ppm (vs CFCl3)Distinct region, avoids overlap with TFA (-76 ppm).
Solubility Low in Water; High in DMSO/MethanolCritical: Must prepare stock in DMSO-d6.
pKa N/A (No acidic proton on Nitrogen)pH independent (unlike primary sulfonamides).
Binding Mode Hydrophobic InteractionBinds "greasy" pockets; does not bind Zn(II).
Experimental Protocol
4.1 Reagent Preparation

Objective: Create a stable, aggregate-free solution.

  • Stock Solution: Dissolve DBFBSA to 50 mM in 100% DMSO-d6. Store at -20°C.

  • Assay Buffer: 50 mM Phosphate Buffer (pH 7.4), 100 mM NaCl. Note: Avoid detergents (Tween/Triton) as this probe will partition into detergent micelles, yielding false positives.

  • Working Solution: Dilute Stock into Assay Buffer to reach 20–50 µM . Ensure final DMSO concentration is < 2% to prevent protein denaturation.

    • Validation: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, the probe has crashed out; reduce concentration.

4.2 Instrument Setup (Bruker/Jeol 400-600 MHz)
  • Temperature: 298 K (Standard) or 278 K (to slow exchange rates).

  • Pulse Sequence: zgf2pr (1D sequence with 1H decoupling and presaturation) or cpmg (Carr-Purcell-Meiboom-Gill) for binding detection.

  • Parameters:

    • O1P (Offset): Center on the Fluorine signal (~ -108 ppm).

    • SW (Spectral Width): 20–50 ppm (sufficient to see CSP).

    • D1 (Relaxation Delay): 2–3 seconds (for screening); 5–7 seconds (for quantitative Kd).

    • NS (Scans): 128–512 (depending on concentration).

4.3 Workflow 1: Hydrophobic Mapping (CSP)

Use this to detect if a protein has an accessible hydrophobic pocket.

  • Reference Spectrum: Acquire 19F spectrum of 50 µM DBFBSA in buffer (Free Ligand).

  • Titration: Add Protein at ratios 1:0.5, 1:1, 1:2.

  • Observation:

    • Fast Exchange: Peak shifts position. Calculate

      
      .
      
    • Slow Exchange: "Free" peak decreases, new "Bound" peak appears (often broad).

  • Data Analysis: Plot

    
     vs. Protein Concentration to fit 
    
    
    
    .
4.4 Workflow 2: T2 Relaxation Filter (The "Spy" Control)

Use this to validate a library of fragments. DBFBSA acts as the "large molecule" control.

  • Setup: Run a CPMG sequence (T2 filter) with a variable echo time (

    
    ).
    
  • Calibration:

    • Small Fragment (Control): Signal persists at long echo times (e.g., 200 ms).

    • DBFBSA (Medium/Large): Signal decays faster due to dibenzyl bulk.

    • Protein-Bound Ligand: Signal disappears rapidly (< 20 ms).

  • Application: If a test compound competes with DBFBSA for a hydrophobic site, the DBFBSA signal will recover (return to "Free" state relaxation rates).

Data Interpretation & Troubleshooting
5.1 Signal Analysis Table
ObservationInterpretationAction
Sharp, Single Peak Free ligand, fast tumbling.Baseline state.
Broadening / Intensity Loss Intermediate exchange or Aggregation.Check solubility. Run T2 filter.
New Downfield Peak Bound state (Slow Exchange).Deshielding environment (hydrophobic pocket).
Peak Splitting Multiple binding modes or slow rotation.Increase Temp (298K -> 310K) to coalesce.
5.2 Common Pitfalls
  • The "Micelle Trap": If your buffer contains BSA (Bovine Serum Albumin) or detergents, DBFBSA will bind non-specifically.

    • Fix: Run a "Buffer + Detergent" blank. If the F-signal shifts compared to pure buffer, the probe is sensing the detergent micelle.

  • Solubility Limit: At >100 µM in aqueous buffer, DBFBSA may form micro-aggregates, causing line broadening that mimics protein binding.

    • Fix: Always run a concentration dependence curve (10, 20, 50 µM) without protein. Line width should remain constant.

References
  • Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability." Journal of the American Chemical Society.[1] Link

  • Pomerantz, W. C., et al. (2012). "Protein-Observed Fluorine NMR: A Sobering Strategy for Ligand Discovery."[2] ACS Chemical Biology.[3] Link

  • Gee, C. T., et al. (2016). "Dual Labeling of the CBP/p300 KIX domain for 19F NMR leads to identification of a new small molecule binding site."[2] ACS Chemical Biology.[3] Link

  • CF Plus Chemicals. (2022).[4] "Clickable 19F NMR Probes: Properties and Applications." Technical Application Note. Link

  • Norton, R. S., et al. (2016). "NMR screening methods for fragment-based drug discovery." Expert Opinion on Drug Discovery. Link

Sources

Screening N,N-dibenzyl sulfonamides for anticancer activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput and Targeted Screening of N,N-Dibenzyl Sulfonamides as Anticancer Agents

Introduction

Sulfonamides constitute a privileged scaffold in medicinal chemistry.[1] While historically known as antibacterials, N,N-dibenzyl sulfonamides have emerged as potent anticancer agents. Their efficacy is primarily driven by their ability to inhibit Carbonic Anhydrases (CAs) —specifically the tumor-associated transmembrane isoforms hCA IX and XII .

These isoforms regulate pH in the hypoxic tumor microenvironment, promoting metastasis and survival. The "N,N-dibenzyl" substitution is critical: it acts as a hydrophobic "tail" that fits into the specific hydrophobic pockets of hCA IX/XII, offering selectivity over the ubiquitous, cytosolic hCA I and II isoforms found in red blood cells.

This guide outlines a validated workflow for screening these compounds, moving from chemical QC to target deconvolution.

Workflow Overview

The following diagram illustrates the critical path from library preparation to lead selection.

ScreeningWorkflow QC 1. Library QC & Prep (DMSO Solubility, HPLC) Pheno 2. Phenotypic Screen (SRB / CellTiter-Blue) QC->Pheno Pass Gate1 IC50 < 10 µM? Pheno->Gate1 Target 3. Target Deconvolution (hCA Inhibition Assay) Gate2 Selectivity Index > 10? Target->Gate2 Mech 4. Mechanism of Action (Apoptosis/Flow Cytometry) ADME 5. Selectivity & Tox (Hemolysis/hCA I & II) Gate1->QC No (Reformulate) Gate1->Target Yes Gate2->Mech Yes Gate2->ADME Parallel Workflow

Caption: Integrated screening workflow prioritizing phenotypic efficacy followed by target validation.

Module 1: Chemical Library Preparation

Objective: Eliminate false negatives caused by precipitation. N,N-dibenzyl sulfonamides are highly lipophilic (LogP > 3.5).

  • Solvent: Dissolve stock solutions in 100% DMSO at 10 mM.

  • Storage: Aliquot into single-use vials to prevent freeze-thaw cycles, which induce crystallization.

  • QC Check: Before screening, dilute 1 µL of stock into 100 µL of culture medium. Measure OD600. If OD > 0.05, the compound has precipitated.

    • Correction: Sonicate for 10 mins or add cyclodextrin carriers if precipitation occurs.

Module 2: Primary Phenotypic Screening

Critical Note on Assay Interference: Avoid standard MTT assays for this scaffold. Sulfonamides can alter mitochondrial dehydrogenase activity or directly reduce tetrazolium salts, yielding false viability signals. Recommended Assay: Sulforhodamine B (SRB) or CellTiter-Blue (Resazurin).

Protocol: SRB Cytotoxicity Assay

This assay measures total cellular protein content, which is stable and less prone to metabolic interference.

  • Seeding: Plate tumor cells (e.g., HeLa, MDA-MB-231) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Treatment: Add compounds (0.1 µM – 100 µM) in triplicate. Include:

    • Negative Control: 0.1% DMSO.

    • Positive Control:[2] Doxorubicin or Acetazolamide (mechanism-specific).

  • Fixation: After 48–72 hours, add cold 50% (w/v) Trichloroacetic Acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour.

  • Washing: Wash 5x with tap water. Air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid). Incubate 15 mins at room temp.

  • Solubilization: Wash 5x with 1% acetic acid to remove unbound dye. Dissolve protein-bound dye with 10 mM Tris base (pH 10.5).

  • Read: Measure Absorbance at 510 nm .

Data Calculation:



Module 3: Target Deconvolution (Carbonic Anhydrase Inhibition)

Rationale: To confirm the compound acts via the expected mechanism (CA inhibition). Gold Standard: Stopped-Flow CO2 Hydration Assay (requires specialized hardware). Benchtop Alternative: Esterase Activity Assay . CAs can hydrolyze esters like 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow).

Protocol: 96-Well Esterase Assay
  • Buffer Prep: 12.5 mM Tris-SO4, pH 7.6.

  • Enzyme: Recombinant hCA IX or hCA II (commercial). Concentration: 1 µM.

  • Substrate: 4-NPA (3 mM stock in acetonitrile).

  • Reaction:

    • Add 80 µL Buffer.

    • Add 10 µL Enzyme solution.

    • Add 10 µL Compound (various concentrations). Incubate 15 mins at 25°C.

    • Start: Add 100 µL Substrate (4-NPA).

  • Kinetics: Measure Absorbance at 400 nm every 30 seconds for 30 minutes.

Mechanism Visualization: The sulfonamide zinc-binding group (ZBG) displaces the zinc-bound water molecule, halting catalysis.

CAMechanism Zinc Zn2+ Ion (Active Site) Water H2O / OH- Zinc->Water Native State Inhibition Catalytic Blockade Zinc->Inhibition Sulfonamide N,N-Dibenzyl Sulfonamide Sulfonamide->Zinc Displaces H2O Tail Dibenzyl Tail (Hydrophobic Pocket) Sulfonamide->Tail Stabilizes Tail->Inhibition Selectivity

Caption: Competitive binding mechanism of sulfonamides at the Carbonic Anhydrase active site.

Module 4: Selectivity & Toxicology (Hemolysis)

Why this is mandatory: hCA I and II are abundant in erythrocytes. Non-selective sulfonamides cause systemic side effects. Protocol:

  • Isolate RBCs from whole blood (centrifuge 500g, 5 min). Wash 3x with PBS.

  • Prepare 2% RBC suspension in PBS.

  • Incubate with compounds (up to 200 µM) for 1 hour at 37°C.

  • Centrifuge and measure supernatant Absorbance at 540 nm (Hemoglobin release).

  • Pass Criteria: < 5% hemolysis at therapeutic concentrations.

Data Summary & Interpretation

ParameterAssay MethodIdeal ResultFailure Threshold
Potency (IC50) SRB (Tumor Cells)< 5 µM> 50 µM
Target Affinity (Ki) Esterase/Stopped-flow< 50 nM (hCA IX)> 1 µM
Selectivity Ki (hCA IX) / Ki (hCA II)Ratio < 0.1Ratio > 1.0 (Non-selective)
Toxicity Hemolysis< 1% Lysis> 5% Lysis

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Link

  • Nocentini, A., et al. (2019). Activation of Carbonic Anhydrases by N,N-Dibenzyl Sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a N,N-dibenzyl sulfonamide. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application and Protocol for the Recrystallization of Tertiary Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Recrystallization of Tertiary Sulfonamides

Tertiary sulfonamides, characterized by a sulfonyl group directly attached to a disubstituted nitrogen atom (R-SO₂-NR'R''), are a cornerstone in medicinal chemistry and material science. Their synthesis often yields crude products containing residual starting materials, reagents, or by-products. Recrystallization stands as a powerful and economical purification technique to achieve the high degree of purity required for subsequent applications, such as pharmacological testing or materials characterization.

This application note provides a detailed guide to the theory and practice of recrystallizing tertiary sulfonamides. We will delve into the critical considerations for solvent selection, present step-by-step protocols for both single-solvent and multi-solvent systems, and offer a comprehensive troubleshooting guide to address common challenges. The principles discussed are grounded in the physicochemical properties of tertiary sulfonamides, ensuring a robust and adaptable methodology.

I. Mechanistic Underpinnings: The Science of Recrystallization

Recrystallization is a purification process based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[1] The fundamental principle is that the desired compound should be highly soluble in a hot solvent and sparingly soluble in the same solvent when cold.[2] Conversely, the impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

For tertiary sulfonamides, the molecular structure dictates their solubility behavior. The presence of the polar sulfonyl group (-SO₂-) and the nitrogen atom allows for dipole-dipole interactions and hydrogen bond acceptance. The organic substituents (R, R', and R'') contribute to the nonpolar character of the molecule. This dual polarity is a key factor in solvent selection.[3] Unlike primary and secondary sulfonamides, tertiary sulfonamides lack a proton on the sulfonamide nitrogen, which means they cannot act as hydrogen bond donors at this position. This structural nuance can influence their solubility in protic solvents.

II. Critical Step: Solvent Selection for Tertiary Sulfonamides

The choice of solvent is the most critical parameter for a successful recrystallization.[3] An ideal solvent for a tertiary sulfonamide should exhibit the following characteristics:

  • High dissolving power for the sulfonamide at elevated temperatures.

  • Low dissolving power for the sulfonamide at low temperatures.

  • High or low dissolving power for impurities, depending on the filtration strategy.

  • A boiling point below the melting point of the sulfonamide to prevent "oiling out." [3]

  • Chemical inertness towards the sulfonamide.

  • Ease of removal from the purified crystals (i.e., relatively volatile).

Given the structural features of tertiary sulfonamides, a range of solvents should be considered. Aprotic polar solvents and solvent mixtures often provide the best results.

Solvent Screening Protocol:
  • Place a small amount (10-20 mg) of the crude tertiary sulfonamide into a small test tube.

  • Add the test solvent dropwise at room temperature, observing the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.

Commonly Employed Solvents for Sulfonamides:

The following table summarizes solvents that have been found effective for the recrystallization of sulfonamides in general. Due to their reduced hydrogen-bonding capability, tertiary sulfonamides may show increased solubility in less polar solvents compared to their primary and secondary counterparts.

Solvent/SystemPolarityBoiling Point (°C)Notes
Ethanol/WaterPolar ProticVariableA common and effective mixed-solvent system. The ratio can be adjusted to fine-tune polarity. 95% ethanol is a good starting point.[3]
Isopropanol/WaterPolar ProticVariableSimilar to ethanol/water, often used for sulfonamides. A 70% isopropanol solution is a documented example for sulfathiazole.[4]
AcetonePolar Aprotic56A good solvent for many organic compounds, including sulfonamides.[5]
Ethyl AcetateModerately Polar77Can be effective, particularly for less polar tertiary sulfonamides.
TolueneNonpolar111May be suitable for highly nonpolar tertiary sulfonamides or as an anti-solvent.
Dimethylformamide (DMF)Polar Aprotic153A very effective solubilizer for sulfonamides, but its high boiling point can make it difficult to remove.[6]
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Similar to DMF, a powerful solvent but challenging to remove.[6]

III. Experimental Protocols

A. Single-Solvent Recrystallization Protocol

This is the most straightforward method when a suitable single solvent is identified.[2]

Workflow:

Recrystallization_Workflow A Dissolution B Hot Filtration (Optional) A->B Insoluble Impurities C Cooling & Crystallization A->C No Insoluble Impurities B->C D Crystal Isolation C->D E Washing D->E F Drying E->F G Pure Product F->G

Caption: Workflow for Single-Solvent Recrystallization.

Procedure:

  • Dissolution: Place the crude tertiary sulfonamide in an Erlenmeyer flask of appropriate size. Add a boiling chip and the chosen solvent. Heat the mixture to boiling with stirring on a hot plate. Continue to add the hot solvent in small portions until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[3]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use pre-heated glassware (funnel and receiving flask) to prevent premature crystallization.[3]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

B. Two-Solvent (Mixed-Solvent) Recrystallization Protocol

This method is employed when no single solvent has the desired solubility properties. It uses a pair of miscible solvents: one in which the tertiary sulfonamide is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[7]

Procedure:

  • Dissolution: Dissolve the crude tertiary sulfonamide in the minimum amount of the "good" solvent at or near its boiling point.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization Protocol. For washing, use a cold mixture of the two solvents in the same ratio as the final recrystallization solution.[7]

IV. Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)The melting point of the sulfonamide is below the boiling point of the solvent. The solution is too concentrated with impurities.Re-heat the mixture to dissolve the oil, add more hot solvent, and allow to cool more slowly. Change to a lower-boiling point solvent.[3]
No Crystals Form Too much solvent was used. The solution is supersaturated but nucleation has not initiated.Evaporate some of the solvent and re-cool. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[3]
Low Recovery Too much solvent was used. Premature crystallization during hot filtration. The chosen solvent is too good at low temperatures.Use the minimum amount of hot solvent. Pre-heat all glassware for hot filtration. Re-evaluate the solvent choice.[3]
Rapid Formation of Fine Powder The solution cooled too quickly ("crashing out").Re-heat to dissolve the solid, add a small amount of additional solvent, and cool the solution more slowly (e.g., by insulating the flask).[3]
Colored Crystals Colored impurities are co-crystallizing with the product.Use activated charcoal during the dissolution step to adsorb the colored impurities before hot filtration.

V. Safety Precautions

  • Always handle sulfonamides and solvents in a well-ventilated fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9]

  • Be aware of the flammability and toxicity of the solvents being used. Avoid open flames when working with flammable solvents.[7]

  • Dispose of all chemical waste in accordance with institutional and local regulations.[9]

VI. Conclusion

The recrystallization of tertiary sulfonamides is a highly effective purification technique that, when performed correctly, yields material of high purity. While the general principles of recrystallization apply, careful consideration of solvent selection is paramount, taking into account the specific structural features of N,N-disubstituted sulfonamides. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and efficiently purify their target compounds for a wide range of scientific applications.

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics.
  • Shayanfar, A., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules.
  • Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society.
  • Fisher Scientific. (2010, January 07). SAFETY DATA SHEET.
  • Edubirdie. (n.d.). Sulfonamides Laboratory: Properties, Identification, and Chemical Reactions.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • ACS Publications. (2022, May 06). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • PMC. (n.d.). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry.
  • ResearchGate. (n.d.). Crystallization and Purification.
  • Google Patents. (n.d.). WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and ....
  • Springer Nature Experiments. (n.d.). Crystallization in Final Stages of Purification.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.

Sources

Troubleshooting & Optimization

Removing excess dibenzylamine from sulfonamide reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Excess Dibenzylamine (DBA) from Reaction Mixtures

Executive Summary

Dibenzylamine (DBA) is a frequent nucleophile or byproduct in sulfonamide synthesis.[1] While effective, its physicochemical profile—high lipophilicity (


) combined with moderate basicity (

)—often renders standard aqueous workups inefficient. The "grease-like" nature of the dibenzyl moiety can cause DBA salts to act as surfactants, leading to severe emulsions, or allow the free base to co-elute with products during chromatography.

This guide provides three tiered protocols to sequester and remove DBA, ranging from standard kinetic partitioning to chemoselective scavenging.

Module 1: The Physicochemical Partitioning Protocol (Standard)

Best For: Neutral sulfonamide products (e.g., tertiary sulfonamides) stable to dilute acid.

The Science (Causality)

The separation relies on manipulating the ionization state of DBA.

  • Target Product: Tertiary sulfonamides (

    
    ) are neutral .[1] They possess no acidic protons and do not ionize in aqueous acid.[1]
    
  • Impurity (DBA): A secondary amine.[1][2] Treatment with acid converts it into the dibenzylammonium cation.[1]

  • The Challenge: The dibenzylammonium salt is amphiphilic.[1] The cationic nitrogen is hydrophilic, but the two benzyl rings are lipophilic. This structure mimics a cationic surfactant, often causing stable emulsions.

Protocol: The "High-Ionic" Acid Wash

Do not use simple water/HCl mixtures; this promotes emulsions.[1]

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or TBME (tert-Butyl methyl ether).[1] Avoid Dichloromethane (DCM) if possible, as its density similarity to water exacerbates emulsions.

  • The "Salting-Out" Acid Mix: Prepare a wash solution of 1M HCl saturated with NaCl (Brine) .

    • Why: The high ionic strength of brine disrupts the surfactant layer of the DBA salt, forcing a clean phase break.

  • Execution:

    • Wash the organic layer with the HCl/Brine mixture (

      
       volumes).
      
    • Check the pH of the aqueous layer; it must remain

      
      .
      
  • Verification:

    • The DBA partitions into the aqueous phase as the hydrochloride salt.

    • The neutral sulfonamide remains in the organic phase.

Troubleshooting Table: Phase Separation
IssueCauseSolution
Rag Layer / Emulsion DBA-HCl acting as a surfactant.[1]Add small amounts of Methanol (breaks surface tension) or filter the biphasic mixture through a pad of Celite .
Product Loss Product is slightly basic (e.g., pyridine motif).STOP. Do not use Acid Wash.[1] Switch to Module 2 .
Incomplete Removal pH drift in aqueous layer.[1]Ensure the aqueous layer is pH < 2 after the wash. If pH rises, the amine is buffering; add more acid.
Module 2: Chemoselective Scavenging (Solid-Supported)

Best For: High-value compounds, parallel synthesis, or products containing basic moieties (e.g., pyridines, imidazoles) where acid washing would remove the product.[1]

The Science

When liquid-liquid extraction lacks selectivity (e.g., both impurity and product are basic), we utilize chemoselectivity .[1] We introduce a solid-supported electrophile that reacts only with the secondary amine (DBA), ignoring tertiary amines (product) or sulfonamides.[1]

Recommended Resins
  • PS-Isocyanate: Reacts with DBA to form a polymer-bound urea.[1]

  • PS-Benzaldehyde: Reacts with DBA to form a polymer-bound iminium ion (requires reducing agent) or hemiaminal.[1]

Protocol: The "Shake and Filter"
  • Stoichiometry: Calculate the theoretical excess of DBA. Add 3.0 equivalents of PS-Isocyanate resin relative to the excess DBA.[1]

  • Solvent: Ensure the reaction solvent is compatible (DCM, THF, or DMF swell polystyrene beads well).

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) for 4–12 hours at room temperature.

    • Mechanism:[1][3][4]

      
       (Irreversible Urea Formation).[1]
      
  • Filtration: Filter the mixture through a fritted cartridge.

  • Result: The filtrate contains the pure product; the DBA is trapped on the beads.[1]

Module 3: The "Phthalic Anhydride" Derivatization (The Trick)

Best For: Large-scale processes where resins are too expensive, and acid washing causes emulsions or product decomposition.[1]

The Science

If you cannot wash DBA out, you must change its polarity drastically. Reacting DBA with Phthalic Anhydride converts the lipophilic amine into a Phthalamic Acid .[1] This derivative contains a free carboxylic acid, making it highly soluble in mild aqueous base (Sodium Bicarbonate), while the sulfonamide product remains neutral.

Protocol
  • Quench: To the reaction mixture containing excess DBA, add 1.2 - 1.5 equivalents (relative to DBA) of Phthalic Anhydride.

  • Reaction: Stir for 1–2 hours at room temperature.

    • Observation: The mixture may become cloudy as the phthalamic acid forms.

  • Workup (The Switch):

    • Wash the organic layer with Saturated Aqueous

      
       .[1]
      
    • Mechanism:[1][3][4] The phthalamic acid deprotonates (

      
      ) and partitions rapidly into the water.[1]
      
    • The neutral sulfonamide stays in the organic layer.

  • Benefit: This avoids strong acids completely and prevents "surfactant" behavior because the phthalamic anion is much more water-soluble than the DBA-cation.[1]

Visual Decision Guide

PurificationStrategy Start Start: Reaction Mixture (Product + Excess DBA) Q1 Is the Sulfonamide Product Basic (e.g., contains pyridine)? Start->Q1 Resin Use Scavenger Resin (PS-Isocyanate) Q1->Resin Yes (Basic) Q2 Is the Product Acid Sensitive? Q1->Q2 No (Neutral) ResinDesc Chemoselective removal of secondary amine only. Resin->ResinDesc Deriv Phthalic Anhydride Method Q2->Deriv Yes (Sensitive) AcidWash HCl + Brine Wash Q2->AcidWash No (Robust) DerivDesc Converts DBA to acid-soluble phthalamic acid. Wash with NaHCO3. Deriv->DerivDesc AcidDesc Standard Protocol. Use Brine to prevent emulsions. AcidWash->AcidDesc

Caption: Decision tree for selecting the optimal DBA removal strategy based on product stability and chemical functionality.

Frequently Asked Questions (FAQ)

Q: I used the Acid Wash method, but I lost 40% of my yield. Where did it go? A: Check your aqueous layer.[1] If your sulfonamide has any basic character (even weak, like an aniline or heterocycle), it may have protonated and moved to the water.

  • Recovery: Neutralize the aqueous acid wash with NaOH until pH > 10, then re-extract with EtOAc. If your product precipitates, filter it off.

Q: Can I just remove DBA by Rotovap? A: No. Dibenzylamine has a boiling point of ~300°C. It is non-volatile.[1][5] High-vacuum drying will not remove it effectively and may sublime your product instead.[1]

Q: I see a "streak" on my TLC plate that overlaps with my product. Is this DBA? A: Likely yes. Secondary amines often streak on silica due to interaction with acidic silanols.[1]

  • Visualization Tip: Dip the TLC in Ninhydrin stain and heat.[1] DBA will turn a distinct color (often reddish-brown/orange for secondary amines), whereas sulfonamides usually do not stain with Ninhydrin.[1]

  • Purification: If you must column, add 1% Triethylamine (Et3N) to your eluent. This "deactivates" the silica, tightening the DBA band, but it won't separate it if

    
     values are identical. Use the Phthalic Anhydride  method before column chromatography to simplify the mixture.[1]
    
References
  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.).[1] Academic Press.[1] (Chapter on Workup and Impurity Removal).

  • Marsh, A., et al. (2002). "Solid-Supported Reagents for the Purification of Amines."[1][6] Journal of Organic Chemistry, 67(24), 8666–8672. (Describes PS-Isocyanate efficiency).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Physicochemical properties of Dibenzylamine).

  • MacMillan, D. S., et al. (2013). "Evaluation of Alternative Solvents in Common Amide Coupling Reactions." Green Chemistry, 15, 596-600.[1] (Discusses solvent effects on workup and emulsions).

Sources

Technical Support Center: Troubleshooting Hydrolysis in Sulfonyl Chloride Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.4 | Last Updated: February 2026 Audience: Medicinal Chemists, Process Chemists, and CMC Leads.

The Core Challenge: The "Nucleophilic Race"

In sulfonyl chloride coupling, you are managing a kinetic race between two nucleophiles competing for the electrophilic sulfur atom: your amine (to form the sulfonamide) and water (to form the sulfonic acid).

While sulfonyl chlorides (


) are generally less reactive than acyl chlorides, they are notoriously intolerant of "wet" basic conditions if the amine is sterically hindered or electron-deficient. Hydrolysis is irreversible and produces a sulfonic acid (

) byproduct that is often water-soluble, creating yield loss and purification headaches.
The Mechanism of Failure

Understanding the failure mode is the first step to fixing it. The reaction proceeds via a nucleophilic substitution at sulfur (often


-like or addition-elimination).

G RSO2Cl Sulfonyl Chloride (R-SO2Cl) Intermediate Transition State [Trigonal Bipyramidal] RSO2Cl->Intermediate Amine Amine (R'-NH2) Amine->Intermediate  k_amine (Desired) Water Water (H2O) Water->Intermediate  k_hydrolysis (Undesired) Sulfonamide Sulfonamide (Product) Intermediate->Sulfonamide SulfonicAcid Sulfonic Acid (Byproduct) Intermediate->SulfonicAcid

Figure 1: The competitive pathways. Success depends on maximizing


 relative to 

.

Diagnostic Framework: Is it Hydrolysis?

Before changing conditions, confirm the failure mode. Users often mistake hydrolysis for other issues.

Q: How do I confirm hydrolysis using LCMS?

A: Look for the specific mass shift and "ghost" peaks.

ObservationDiagnosisTechnical Note
Mass Shift -18 Da (approx)Loss of Cl (-35.5) and gain of OH (+17). Net change

Da from parent

.
LCMS Artifacts Methyl Ester (+14 Da) If using Methanol in LCMS mobile phase,

may react on the column to form

. This indicates the chloride was intact before injection.
pH Drift Acidic Shift Hydrolysis generates HCl and

. If your reaction pH drops below 8-9 rapidly, you are consuming base to neutralize hydrolysis byproducts.

Critical Check: If you see the sulfonic acid mass in the LCMS of your starting material bottle, your reagent has degraded during storage. Recrystallize or distill before use.[1]

Critical Parameters & Troubleshooting

Q: Should I use Anhydrous or Schotten-Baumann (Biphasic) conditions?

A: This depends entirely on the nucleophilicity of your amine.

Scenario A: The "Robust" Method (Schotten-Baumann)
  • Best for: Unhindered, nucleophilic amines (e.g., benzylamine, piperidine).

  • System: Water / DCM (or THF) + Inorganic Base (

    
    , 
    
    
    
    ).
  • Why it works: The amine reacts faster than water. The biphasic nature protects the sulfonyl chloride in the organic layer until it meets the amine at the interface.

  • Troubleshooting:

    • Issue: Hydrolysis is high.

    • Fix: Switch to a weaker base (NaHCO3) to lower hydroxide concentration, or lower the temperature to 0°C.

Scenario B: The "Sensitive" Method (Anhydrous)
  • Best for: Anilines, hindered amines, or highly reactive sulfonyl chlorides.

  • System: Anhydrous DCM or THF + Organic Base (TEA, DIPEA, Pyridine).

  • Why it works: Eliminates water entirely.

  • Troubleshooting:

    • Issue: Reaction stalls.

    • Fix: Add a catalyst like DMAP (5-10 mol%). Warning: DMAP also catalyzes hydrolysis if any water is present. Ensure solvents are dry (KF < 100 ppm).

Q: My sulfonyl chloride is unstable. How do I handle it?

A: The "Reverse Addition" Protocol. Never add the sulfonyl chloride to a warm solution of amine.

  • Dissolve the amine and base in solvent.

  • Cool to -10°C to 0°C .

  • Dissolve the sulfonyl chloride in a minimal amount of dry solvent.

  • Add the chloride solution dropwise to the amine.[2] Rationale: This keeps the concentration of free sulfonyl chloride low, ensuring the amine (present in excess relative to the instantaneous chloride concentration) captures it before side reactions occur.

Troubleshooting Decision Tree

Use this logic flow to resolve low yields.

Troubleshooting Start Problem: Low Yield CheckSM Check Reagent Purity (LCMS/NMR of R-SO2Cl) Start->CheckSM Degraded Contains Sulfonic Acid? CheckSM->Degraded Purify Action: Recrystallize/Distill SM before use Degraded->Purify Yes ReactionCheck Analyze Crude Reaction (LCMS) Degraded->ReactionCheck No (Pure) Outcome Outcome? ReactionCheck->Outcome Hydrolysis Hydrolysis Product (R-SO3H) Dominant Outcome->Hydrolysis NoReaction SM Remaining No Product Outcome->NoReaction FixHydrolysis 1. Switch to Anhydrous DCM 2. Dry Solvents (KF <100ppm) 3. Lower Temp (-10°C) 4. Slow Addition Hydrolysis->FixHydrolysis FixReactivity 1. Add DMAP (10 mol%) 2. Heat to Reflux 3. Switch Solvent (Pyridine) NoReaction->FixReactivity

Figure 2: Logic flow for diagnosing reaction failure.

Standard Operating Protocols (SOPs)

Protocol A: Anhydrous Coupling (High Fidelity)

Use for expensive intermediates or unreactive amines.

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Solvent: Use anhydrous DCM or THF (water content < 50 ppm).

  • Reagents:

    • Amine (1.0 equiv)

    • 
       or DIPEA (1.2 - 1.5 equiv)
      
    • Sulfonyl Chloride (1.0 - 1.1 equiv)

    • Optional: DMAP (0.1 equiv) if amine is unreactive.

  • Procedure:

    • Dissolve Amine and Base in solvent.[3] Cool to 0°C.

    • Add Sulfonyl Chloride (solid or solution) portion-wise over 10-15 minutes.

    • Allow to warm to RT and stir for 2-4 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with 1N HCl (to remove unreacted amine/DMAP) and then Brine.
    
Protocol B: Modified Schotten-Baumann (Green/Scale-Up)

Use for robust amines and large-scale batches.

  • Setup: Standard flask, open to air is acceptable (if rapid).

  • Solvent: 1:1 mixture of DCM (or EtOAc) and Saturated Aqueous

    
    .
    
  • Procedure:

    • Dissolve Amine (1.0 equiv) in the biphasic mixture.

    • Add Sulfonyl Chloride (1.1 equiv) in one portion (or dropwise if exothermic).

    • Stir vigorously (high RPM is critical to maximize interfacial surface area).

  • Monitoring: Check pH. If it drops below 8, add solid

    
     or 1M NaOH to maintain basicity.
    

References

  • Mechanism & Kinetics: King, J. F., et al. "Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides."[4][5] Journal of the American Chemical Society, 1991.

  • Schotten-Baumann Conditions: "Schotten-Baumann Reaction." Organic Chemistry Portal.

  • Process Chemistry Guide: Anderson, N. G. "Practical Process Research & Development." Academic Press, 2012. (Chapter on Reagent Selection and Hydrolysis).
  • Selectivity Studies: Kevill, D. N., et al. "Solvolysis of Sulfonyl Chlorides." Journal of Organic Chemistry.

  • General Reactivity: "Sulfonyl Chloride Reactivity Guide." BenchChem Technical Library.

Sources

Controlling regioselectivity in fluorobenzenesulfonamide functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Functionalization of Fluorobenzenesulfonamides

Introduction: The "Clash of Directors"

User Profile: Medicinal Chemists, Process Chemists Subject: 3-Fluorobenzenesulfonamide (and isomers) Challenge: Regiocontrol during late-stage functionalization.

Welcome to the technical support hub. You are likely here because your fluorobenzenesulfonamide scaffold is behaving unpredictably. This substrate presents a classic "Clash of Directors":

  • The Sulfonamide (

    
    ):  A strong Directed ortho Metalation (DoM) group and a potent Electron Withdrawing Group (EWG).
    
  • The Fluorine Atom (

    
    ):  A weak DoM director (via inductive acidification) but a highly reactive leaving group for Nucleophilic Aromatic Substitution (
    
    
    
    ).

This guide provides self-validating protocols to navigate the competition between these groups, ensuring you hit the target carbon without triggering "self-destruct" mechanisms like benzyne formation or unwanted defluorination.

Module 1: Lithiation & DoM (Directed ortho Metalation)

The Problem: You are getting mixtures of isomers (C2 vs. C6 functionalization) or benzyne decomposition products.

Mechanistic Insight

In a 3-fluorobenzenesulfonamide, there are three distinct sites for deprotonation. Your choice of base and temperature dictates the outcome.

  • Site A (C2 - Between F and SO₂): The "Cooperative" Site. Most acidic due to the inductive effect of both groups (

    
     lowered significantly). However, it is sterically crowded.
    
  • Site B (C6 - ortho to SO₂): The "Coordination" Site. The sulfonamide oxygen coordinates Lithium, directing the base here.

  • Site C (C4 - ortho to F): The "Inductive" Site. Usually the minor pathway unless blocked elsewhere.

Troubleshooting Guide: DoM Selectivity
SymptomProbable CauseCorrective Action
Mixture of C2/C6 products Competition between Kinetic (C6) and Thermodynamic (C2) control.Switch Base: Use n-BuLi/TMEDA at -78°C for C6 (Kinetic). Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C for C2 (Thermodynamic/Acidifying effect).
Tarry/Black Reaction Mixture Benzyne Formation. The base deprotonated ortho to F, followed by Li-F elimination.Lower Temperature: Never exceed -70°C before quenching. Avoid HMPA , which promotes elimination.
Low Conversion Sulfonamide proton interference (if using

).
Double Deprotonation: Use 2.2 eq. of n-BuLi. Alternatively, protect as

or

.
Protocol 1.1: Kinetic Control (Targeting C6 - ortho to Sulfonamide)

Validates: Chelation-controlled lithiation.

  • Preparation: Flame-dry a 2-neck flask under Argon.

  • Substrate: Dissolve 1.0 eq of

    
    -diethyl-3-fluorobenzenesulfonamide in anhydrous THF (0.2 M).
    
  • Chelator: Add 1.1 eq of TMEDA (Tetramethylethylenediamine). Reason: Breaks Li hexamers, enhances coordination to SO₂.

  • Cooling: Cool to -78°C (Acetone/Dry Ice). Wait 15 mins for thermal equilibration.

  • Lithiation: Add 1.1 eq of n-BuLi (2.5 M in hexanes) dropwise over 10 mins.

    • Checkpoint: Solution usually turns unexpected colors (yellow/orange) due to charge delocalization.

  • Incubation: Stir at -78°C for 45 mins. Do not warm up.

  • Quench: Add 1.5 eq of Electrophile (e.g., MeI, DMF,

    
    ).
    
  • Workup: Warm to RT, quench with sat.

    
    .
    
Protocol 1.2: Thermodynamic Control (Targeting C2 - Between F and SO₂)

Validates: Acid-base equilibrium driven by steric bulk.

  • Base Prep: Generate LiTMP in situ. Add 1.2 eq n-BuLi to 1.2 eq TMP (2,2,6,6-tetramethylpiperidine) in THF at 0°C. Stir 30 mins.

  • Cooling: Cool LiTMP solution to -78°C .

  • Addition: Add substrate (dissolved in THF) slowly to the base.

    • Reason: Inverse addition ensures the substrate always sees excess bulky base, preventing nucleophilic attack on the sulfur.

  • Incubation: Stir 1 hour at -78°C.

  • Quench: Add Electrophile.

Module 2: Nucleophilic Aromatic Substitution ( )

The Problem: You want to functionalize the ring without losing the Fluorine, but the Fluorine keeps being displaced.

Mechanistic Insight

The sulfonamide group is a strong EWG (


). If F is ortho or para to the sulfonamide, the ring is highly activated for 

. Nucleophiles (amines, alkoxides) will displace F via a Meisenheimer complex.[1]
Decision Matrix: Avoiding Unwanted

SNAr_Logic Start Goal: Functionalize Ring (Keep Fluorine) Pos Is F ortho/para to SO2? Start->Pos Nuc Are you using a Nucleophile? (Amine, Alkoxide, Thiol) Pos->Nuc Yes Safe Low Risk Pos->Safe No (Meta) Risk HIGH RISK of Defluorination Nuc->Risk Yes Nuc->Safe No (Electrophile/Radical) Action1 Use Non-Nucleophilic Bases (LiTMP, KHMDS, NaH) Risk->Action1 If Deprotonating Action2 Use Transition Metal Cat. (Suzuki/Buchwald) Risk->Action2 If Coupling

Caption: Decision tree to prevent unwanted defluorination during functionalization.

FAQ: Troubleshooting

Q: I am trying to alkylate the sulfonamide nitrogen using


/Alkyl Halide, but I see F-displacement. 
  • A: The carbonate anion is weak, but if you use heat (>60°C) in DMF, the Fluorine will be displaced by the carbonate or trace water.

  • Fix: Switch to room temperature conditions. If the alkyl halide is unreactive, change the solvent to Acetone (lower boiling, less polar) or use a stronger, non-nucleophilic base like NaH at 0°C to deprotonate the Nitrogen rapidly before it can attack the Fluorine.

Module 3: Transition Metal C-H Activation

The Problem: DoM is too harsh or gives the wrong regioselectivity.

Mechanistic Insight

Palladium or Iridium catalysis proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[2] Unlike DoM, this is sensitive to steric bulk and subtle electronic effects.

  • Directing Group: The sulfonamide Nitrogen can direct Pd to the ortho position (C6).

  • The "Meta" Template: Recent advances allow meta-C-H activation (C5) using nitrile-based transient directing groups, bypassing the ortho preference.

Visual Workflow: Regioselectivity Map

RegioMap Center 3-Fluoro benzene sulfonamide C2 Pos 2 (Between) Most Acidic Center->C2 LiTMP (Thermo) C4 Pos 4 (Ortho to F) Center->C4 Rare (Steric) C5 Pos 5 (Meta) Center->C5 Ir-Cat (Steric) C6 Pos 6 (Ortho to SO2) Center->C6 n-BuLi (Kinetic) Center->C6 Pd(OAc)2 (Directing)

Caption: Regioselectivity map showing which reagents target which carbon position.

Protocol 3.1: Pd-Catalyzed ortho-Arylation

Targeting C6 (Ortho to Sulfonamide)

  • Reagents: Substrate (1 eq), Aryl Iodide (1.5 eq),

    
     (5 mol%), AgOAc (1.5 eq).
    
    • Note: AgOAc acts as the oxidant and halide scavenger.

  • Solvent: TFA/TFAA mixture (rarely used now) OR PivOH (Pivalic Acid) .

    • Why PivOH? It facilitates the CMD pathway by acting as a proton shuttle.

  • Conditions: 100°C, sealed tube, 12h.

  • Purification: Filter through Celite to remove Ag salts.

References & Validated Sources

  • Snieckus, V. (1990).[3][4][5] Directed Ortho Metalation.[3][4][6][7] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

    • The foundational text on DoM selectivity.

  • Schlosser, M. (2005). The 2 × 3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376–393. Link

    • Source for "Site A vs Site B" selectivity and base selection (LiCKOR/LiTMP).

  • Engle, K. M., et al. (2016). Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society, 138(38), 12414–12427. Link

    • Mechanistic grounding for Pd-catalyzed CMD pathways.

  • Bunnett, J. F. (1951). Mechanism of the von Richter Reaction. Journal of the American Chemical Society.[8] Link

    • Historical context on S_NAr and cine-substitution risks in nitro/sulfonamide arenes.

Sources

Validation & Comparative

19F NMR chemical shift of N,N-Dibenzyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: 19F NMR Chemical Shift Profiling: N,N-Dibenzyl-4-fluorobenzenesulfonamide

Part 1: The Diagnostic Power of 19F NMR in Sulfonamide Synthesis

In the development of sulfonamide-based pharmaceuticals—a class that includes carbonic anhydrase inhibitors, diuretics, and anti-cancer agents—the 19F NMR chemical shift serves as a definitive "fingerprint" for structural validation. Unlike 1H NMR, which can be cluttered by the overlapping signals of benzyl protecting groups, 19F NMR provides a clean, singlet-based diagnostic window to monitor the transformation of a sulfonyl chloride to a sulfonamide.

This guide objectively profiles the N,N-Dibenzyl-4-fluorobenzenesulfonamide (Target Product) against its precursors and structural analogs ("Alternatives"). By understanding the electronic shielding patterns described below, you can quantify reaction conversion and purity with high precision.

Part 2: Comparative Analysis & Benchmarks

The 19F chemical shift (


) is highly sensitive to the electron density of the aromatic ring, which is modulated by the para-substituent (

). The following table compares the Target Product against critical process alternatives (Starting Material, Intermediates, and By-products).
Table 1: 19F NMR Chemical Shift Benchmarks (Referenced to CFCl = 0 ppm)
Compound CategorySpecific Analyte

(ppm)
SolventSignal MultiplicityElectronic Environment
Target Product N,N-Dibenzyl-4-fluorobenzenesulfonamide -104.0 to -106.0 CDCl

Multiplet/Triplet*N,N-Dialkyl : Moderate withdrawal; steric bulk of benzyl groups influences conjugation.
Alternative 1 (Precursor) 4-Fluorobenzenesulfonyl Chloride-103.0 to -104.0 CDCl

MultipletSulfonyl Chloride : Strongest electron-withdrawing group (EWG); deshields F signal.
Alternative 2 (By-product) 4-Fluorobenzenesulfonamide (Primary)-108.2 DMSO-d

MultipletPrimary Amide : Strong H-bonding capability; significantly more shielded than dialkyl.
Alternative 3 (Analog) N-Cyclohexyl-4-fluorobenzenesulfonamide-115.0 CDCl

MultipletMono-alkyl : Distinct shielding pattern due to secondary amide proton and alkyl donation.
Reference Standard Fluorobenzene-113.1 CDCl

MultipletUnsubstituted : Baseline for para-substituent effects.

*Note: The "triplet" appearance often arises from


 coupling to ortho-protons (~8-9 Hz) if not proton-decoupled.
Mechanism of Shift Differentiation
  • Reaction Monitoring: The conversion of the Sulfonyl Chloride (

    
     ppm) to the N,N-Dibenzyl Sulfonamide  (
    
    
    
    ppm) results in an upfield shift (more negative ppm) of approximately 2–3 ppm.
  • Impurity Detection: If the reaction is incomplete or if debenzylation occurs, the Primary Sulfonamide appears further upfield at -108 ppm (in polar solvents) or -109 ppm (in acetone). This separation allows for quantitative integration of impurities without peak overlap.

Part 3: Visualization of Electronic Effects & Workflow

The following diagram illustrates the synthesis pathway and the corresponding 19F NMR shift trajectory.

G cluster_0 Starting Material cluster_1 Reaction Intermediate cluster_2 Target Product cluster_3 Potential Impurity SM 4-Fluorobenzenesulfonyl Chloride (~ -103 ppm) INT Sulfonyl Ammonium Salt SM->INT + Dibenzylamine IMP Primary Sulfonamide (Hydrolysis) (-108.2 ppm) SM->IMP + H2O (Hydrolysis) PROD N,N-Dibenzyl-4-fluoro benzenesulfonamide (-106.0 ppm) INT->PROD - HCl

Caption: Reaction monitoring workflow showing the distinct 19F NMR shift trajectory from precursor to product and potential hydrolysis impurity.

Part 4: Experimental Protocol

To ensure reproducibility and accurate chemical shift referencing, follow this validated protocol.

Synthesis of Reference Standard (N,N-Dibenzyl-4-fluorobenzenesulfonamide)
  • Reagents: 4-Fluorobenzenesulfonyl chloride (1.0 equiv), Dibenzylamine (1.1 equiv), Triethylamine (1.5 equiv), DCM (0.2 M).

  • Procedure:

    • Dissolve dibenzylamine and triethylamine in anhydrous DCM at 0°C.

    • Add sulfonyl chloride dropwise.

    • Stir at room temperature for 4 hours.

    • Wash with 1M HCl, then brine. Dry over MgSO

      
      .
      
    • Purification: Recrystallize from Ethanol/Hexane to remove traces of dibenzylamine.

19F NMR Acquisition Parameters
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Probe: 5mm BBFO or dedicated 19F probe.

  • Solvent: CDCl

    
     (Preferred for solubility and resolution) or DMSO-d
    
    
    
    (if polarity is needed, note ~2 ppm shift).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) or Trichlorofluoromethane (CFCl
    
    
    ,
    
    
    ppm).
  • Pulse Sequence:

    • zgfig (Inverse gated decoupling) for quantitative integration.

    • Relaxation Delay (D1):

      
       seconds (Fluorine T1 relaxation can be long; insufficient delay leads to integration errors).
      
    • Spectral Width: -50 ppm to -150 ppm (covers all relevant signals).

Data Interpretation
  • Verify the Singlet/Multiplet: In proton-decoupled mode ({1H}), the signal should appear as a sharp singlet . If coupled, it appears as a multiplet (tt or m) due to coupling with aromatic protons.

  • Calculate Conversion:

    
    
    

References

  • RSC Advances , "Mechanochemical synthesis of aromatic sulfonamides," Royal Society of Chemistry, 2020. (Confirming synthesis and characterization of N,N-dibenzyl-4-fluorobenzenesulfonamide).

  • Beilstein Journal of Organic Chemistry , "Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI)," Beilstein-Institut, 2022. (Providing comparative 19F NMR data for sulfonamide derivatives).

  • Journal of Organic Chemistry , "Visible-Light-Mediated Regioselective Chlorosulfonylation," ACS Publications, 2019. (Data on 4-fluorobenzenesulfonyl chloride and N-alkyl analogs).

  • Sigma-Aldrich , "4-Fluorobenzenesulfonamide Product Specification," Merck KGaA. (Baseline characterization data).

  • University of Colorado , "19F NMR Reference Standards," CU Boulder NMR Facility. (Standard chemical shift tables).

Publish Comparison Guide: Mass Spectrometry Fragmentation Pattern of Dibenzyl Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural elucidation of sulfonamide-based drug candidates, N,N-dibenzyl sulfonamides present a unique and highly diagnostic fragmentation signature. Unlike simple alkyl sulfonamides, the presence of two benzyl groups introduces a competitive ionization landscape dominated by the stability of the tropylium ion (m/z 91) and complex SO₂ extrusion rearrangements .

This guide provides a definitive technical analysis of the fragmentation mechanisms of dibenzyl sulfonamides using Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). We compare these patterns against mono-benzyl and non-benzylic alternatives to establish a robust framework for structural confirmation in drug development.

Chemical Context & Structural Challenges

Dibenzyl sulfonamides are frequently encountered as intermediates in the synthesis of protease inhibitors and as protective groups in organic synthesis. Their mass spectral analysis is critical for confirming the integrity of the sulfonamide bond (


) and the presence of the dibenzyl moiety.

Core Structural Motif:



Analytical Challenge:

  • Labile Benzyl Groups: The

    
     benzylic bond is energetically weak under CID conditions, often leading to spectra dominated by hydrocarbon fragments that mask the sulfonamide core.
    
  • Isobaric Interferences: Distinguishing between

    
     bond cleavage and 
    
    
    
    bond cleavage requires precise identification of diagnostic ions.

Comparative Analysis: Dibenzyl vs. Mono-Benzyl vs. Alkyl Sulfonamides

The following table contrasts the performance and spectral characteristics of dibenzyl sulfonamides with their structural analogs.

FeatureN,N-Dibenzyl SulfonamidesN-Mono-Benzyl SulfonamidesN-Alkyl Sulfonamides
Dominant Fragment (ESI+) m/z 91 (Tropylium ion)m/z 91 &


(Sulfonyl cation)
Molecular Ion Stability Low (Facile benzyl loss)ModerateHigh
SO₂ Extrusion Observed (Complex rearrangement)Prominent (Rearrangement)Rare (Direct cleavage preferred)
Diagnostic Utility High for benzyl moiety; Med for coreHigh for bothHigh for sulfonyl core
Key Mechanism Carbocation Stability (Tropylium drive)Competitive CleavageCharge-Remote Fragmentation

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of N,N-dibenzyl sulfonamides under ESI-MS/MS conditions is governed by three competitive pathways. Understanding these causalities is essential for interpreting complex spectra.

Pathway A: The Tropylium Ion Dominance (Diagnostic)

The most abundant ion in the spectrum is invariably m/z 91 (


).
  • Mechanism: Heterolytic cleavage of the

    
     bond generates a benzyl cation.
    
  • Rearrangement: The benzyl cation immediately rearranges to the seven-membered aromatic tropylium ion , which is exceptionally stable due to Hückel's rule (6

    
     electrons).
    
  • Causality: The low dissociation energy of the benzylic

    
     bond combined with the high stability of the product ion makes this the thermodynamic sink of the reaction.
    
Pathway B: S-N Bond Cleavage (Sulfonyl Core Confirmation)

This pathway confirms the identity of the sulfonyl group (


).
  • Mechanism: Protonation occurs on the nitrogen atom.[1] Inductive cleavage of the

    
     bond releases the neutral dibenzylamine and generates the arylsulfonyl cation  (
    
    
    
    ).
  • Example: For a benzenesulfonamide, this yields m/z 141 . For a tosyl group, m/z 155 .

Pathway C: SO₂ Extrusion Rearrangement

A signature of sulfonamides, this "unanticipated" loss of 64 Da (


) occurs via a skeletal rearrangement.
  • Mechanism: The oxygen of the sulfonyl group attacks the ipso-carbon of the aromatic ring (or the benzyl carbon), forming a cyclic intermediate.

    
     is expelled, and the nitrogen reconnects to the aryl ring.
    
  • Result: Formation of a substituted aniline or amine derivative (

    
    ).
    
Visualization of Fragmentation Pathways[1][2]

FragmentationPathways Precursor Protonated Precursor [M+H]+ PathA_Step1 N-C Bond Cleavage (Benzylic) Precursor->PathA_Step1 Low Energy PathB_Step1 S-N Bond Cleavage Precursor->PathB_Step1 Med Energy PathC_Step1 SO2 Rearrangement (S-O to C-O shift) Precursor->PathC_Step1 High Energy (Rearrangement) Tropylium Tropylium Ion (m/z 91) [Base Peak] PathA_Step1->Tropylium Isomerization SulfonylCat Arylsulfonyl Cation (e.g., m/z 141, 155) PathB_Step1->SulfonylCat AmineProd Amine Product [M+H - 64]+ PathC_Step1->AmineProd -SO2 (64 Da)

Figure 1: Competitive fragmentation pathways for N,N-dibenzyl sulfonamides under ESI-CID conditions.

Experimental Protocol: Validated Workflow

To ensure reproducible data and differentiate between isobaric interferences, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid .

    • Why: Methanol promotes ionization; formic acid ensures [M+H]+ formation. Avoid acetonitrile if sensitive to adduct formation.

  • Concentration: Dilute to 1 µg/mL for direct infusion or LC-MS injection.

Phase 2: LC-MS/MS Acquisition
  • Ionization: ESI Positive Mode (+).

  • Collision Energy (CE) Ramping:

    • Low CE (10-20 eV): Preserve molecular ion

      
      .
      
    • Med CE (25-35 eV): Generate diagnostic fragments (m/z 91, Sulfonyl cation).

    • High CE (>40 eV): Force SO₂ extrusion and secondary fragmentations.

Phase 3: Data Validation (The "Rule of 91")

If the spectrum does not show a dominant peak at m/z 91, the N-benzyl structure is likely incorrect or the benzyl group is substituted with electron-withdrawing groups (destabilizing the cation).

Workflow Diagram

Workflow cluster_Validation Validation Check Sample Sample (1 µg/mL in MeOH/H2O) ESI ESI Source (+ Mode, 3.5 kV) Sample->ESI Q1 Q1 Scan Select [M+H]+ ESI->Q1 Collision Collision Cell (Ramp 10-50 eV) Q1->Collision Detector Detection Collision->Detector Check1 Check m/z 91 (Must be >50% rel. ab.) Detector->Check1 Check2 Check Neutral Loss (64 Da for SO2) Detector->Check2

Figure 2: Step-by-step experimental workflow for validating dibenzyl sulfonamide structures.

References

  • Fragmentation of Aromatic Sulfonamides in Electrospray Ionization Mass Spectrometry: Elimin

    • Source: Rapid Communications in Mass Spectrometry[2][3][4][5]

    • URL:[Link]

  • Low-Energy Collision-Induced Dissociation Mass Spectra of Protonated p-Toluenesulfonamides Derived

    • Source: Journal of the American Society for Mass Spectrometry
    • URL:[Link]

  • The Unanticipated Loss of SO2 from Sulfonamides in Collision-Induced Dissoci

    • Source: Rapid Communications in Mass Spectrometry[2][3][4][5]

    • URL:[Link]

  • Dibenzylamine Mass Spectrum (NIST Standard Reference).

    • Source: NIST Chemistry WebBook, SRD 69[6]

    • URL:[Link]

Sources

Structural Determination & Comparative Analysis of N,N-Dibenzyl Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural analysis of N,N-dibenzyl substituted sulfonamides, a class of pharmacophores critical in the development of anticancer and antimicrobial agents. Unlike primary or secondary sulfonamides, the N,N-dibenzyl variants lack a proton on the nitrogen atom , eliminating classical


 hydrogen bonding. This structural modification fundamentally alters the supramolecular assembly, shifting the dominant stabilizing forces to weak 

interactions,

stacking, and steric-driven packing.

This guide compares the crystallographic performance of these compounds against theoretical models (DFT) and mono-substituted alternatives, providing validated protocols for synthesis, crystallization, and refinement.

Part 1: Experimental Protocol & Workflow

Synthesis & Crystallization Methodology

To obtain diffraction-quality single crystals, a high-purity synthesis followed by a controlled slow-evaporation technique is required.

Synthesis Reaction:



Step-by-Step Crystallization Protocol:

  • Dissolution: Dissolve 50 mg of the purified N,N-dibenzyl sulfonamide in 5 mL of a semi-polar solvent mixture (e.g., Ethanol:Dichloromethane 1:1 v/v).

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean, narrow-neck vial to remove particulate nucleation sites.

  • Evaporation: Cover the vial with Parafilm and puncture 3-5 small holes to control the evaporation rate.

  • Incubation: Store at ambient temperature (293 K) in a vibration-free environment.

  • Harvesting: Colorless block-like crystals typically form within 3-7 days.

Crystallographic Workflow Diagram

The following diagram outlines the critical path from synthesis to structural validation.

CrystallographyWorkflow Synth Synthesis (Sulfonyl Chloride + Amine) Purify Purification (Recrystallization) Synth->Purify Crystal Slow Evaporation (EtOH/DCM) Purify->Crystal XRD SC-XRD Data Collection (Mo Kα, 293K) Crystal->XRD  Quality Check Solve Structure Solution (SHELXT/Direct Methods) XRD->Solve Refine Refinement (SHELXL/Least Squares) Solve->Refine Validate Validation (Hirshfeld/DFT) Refine->Validate

Figure 1: End-to-end workflow for the structural determination of sulfonamide derivatives.

Part 2: Structural Performance & Comparative Analysis

Comparative Analysis: N,N-Dibenzyl vs. Mono-Substituted Sulfonamides

The defining feature of N,N-dibenzyl sulfonamides is the steric occlusion of the sulfonamide nitrogen. This results in a distinct packing motif compared to mono-substituted analogs.

FeatureN-Monosubstituted (

)
N,N-Dibenzyl Substituted (

)
Impact on Drug Design
H-Bond Donor Strong (

)
None (Fully substituted)Increases lipophilicity; improves membrane permeability.
Primary Interaction

chains (Strong)

&

(Weak)
Alters binding pocket fit; relies on hydrophobic contacts.
Crystal Packing Rigid, high-melting latticesFlexible, lower melting pointsHigher solubility profiles in organic solvents.
Conformation Planar/Twisted AmideButterfly/Propeller Shape Bulky benzyl groups splay to minimize steric clash.
Comparative Analysis: Experimental (XRD) vs. Theoretical (DFT)

A critical validation step is comparing the solid-state structure (XRD) with gas-phase Density Functional Theory (DFT) calculations (typically B3LYP/6-311G).[1]

Observation: Experimental bond lengths are often shorter than calculated values due to crystal packing forces (lattice compression) absent in gas-phase DFT.

Table 1: Geometric Parameters (Case Study: N,N-dibenzyl-4-methylbenzenesulfonamide)

ParameterExperimental (XRD) [1, 2]Theoretical (DFT - B3LYP)Deviation (

)
Interpretation
S-N Bond (Å) 1.628 - 1.6331.655+0.022Packing compresses the S-N bond.
S=O Bond (Å) 1.428 - 1.4321.450+0.020Resonance delocalization is overestimated in gas phase.
C-S Bond (Å) 1.760 - 1.7701.785+0.015Minimal deviation; rigid aromatic anchor.
O-S-O Angle (°) 119.5°120.8°+1.3°Steric bulk of benzyl groups compresses the angle in solid state.
Supramolecular Interaction Logic

In the absence of strong H-bond donors, the N,N-dibenzyl structure stabilizes via a hierarchy of weak interactions. Hirshfeld surface analysis typically reveals that H...H contacts contribute 40-50% of the total surface, followed by O...H contacts (20-25%).

InteractionLogic Core N,N-Dibenzyl Sulfonamide Core NoDonor Absence of N-H Donor Core->NoDonor Steric Steric Bulk (Benzyl Groups) Core->Steric WeakH Formation of C-H...O (Weak Hydrogen Bonds) NoDonor->WeakH Compensatory Interaction PiPi Formation of C-H...π (Edge-to-Face Stacking) Steric->PiPi Aromatic Availability Packing Supramolecular Chains (Along b-axis) WeakH->Packing PiPi->Packing

Figure 2: Interaction hierarchy shifting from classical H-bonds to weak Van der Waals forces in N,N-disubstituted systems.

Part 3: Technical Specifications & Validation

Refinement Quality Metrics

To ensure the trustworthiness of the crystal structure, the following metrics must be met during the refinement process (using SHELXL):

  • R-Factor (

    
    ):  Target 
    
    
    
    (5%). Indicates high agreement between the model and observed electron density.
  • Goodness of Fit (GoF): Target

    
    .
    
  • Completeness:

    
     up to 
    
    
    
    .
  • Residual Density:

    
    .[2]
    
Hirshfeld Surface Analysis

Hirshfeld surface analysis (using CrystalExplorer) is mandatory to visualize the "invisible" interactions that govern the stability of these bulky molecules.

  • 
     Map:  Look for red spots near the Sulfonyl oxygens, indicating 
    
    
    
    contacts.
  • Fingerprint Plot: N,N-dibenzyl derivatives exhibit a characteristic "wing" pattern, representing

    
     interactions, distinct from the sharp "spikes" seen in mono-substituted sulfonamides (which represent strong 
    
    
    
    bonds).

References

  • Stenfors, B. A., & Ngassa, F. N. (2020).[3][4] Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245–249.[4] [Link]

  • Ngassa, F. N., et al. (2010). N,N-Dibenzyl-4-methylbenzenesulfonamide.[4] Acta Crystallographica Section E: Structure Reports Online, 66(6), o1218. [Link]

  • Birmule, P. R., & H, V. B. (2024).[5] Crystal Structure of N,N,4-Trimethylbenzenesulfonamide and its Hirshfeld Surface Analysis. Advanced Engineering Science. [Link]

  • Geldsetzer, J., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.[5][6] MDPI. [Link]

  • Abdellaoui, H., et al. (2015). Comparison of the selected (X-ray and DFT) geometric data. ResearchGate. [Link][7]

Sources

Beyond the Spectrum: Validating Fluorinated Sulfonamide Purity – Elemental Analysis vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Purity Validation

In medicinal chemistry, fluorinated sulfonamides represent a privileged scaffold, offering metabolic stability and optimized lipophilicity. However, the very bond that imparts these properties—the carbon-fluorine (C–F) bond—creates significant analytical blind spots.

While HPLC-UV/MS is the industry workhorse for relative purity, it frequently fails to detect inorganic salts, trapped solvents, or moisture—contaminants that can skew biological assays. For absolute purity, Elemental Analysis (EA) remains the "Gold Standard," yet it is notoriously difficult for fluorinated compounds due to combustion resistance and chemical interference.

This guide provides a senior-scientist-level protocol for validating fluorinated sulfonamides, objectively comparing EA against Quantitative NMR (qNMR) and establishing a self-validating workflow for accurate CHNS/F determination.

The Mechanics of Failure: Why Standard Methods Miss the Mark

To validate purity, one must understand why standard methods fail. The presence of Fluorine and Sulfur in the same molecule introduces specific chemical antagonisms during analysis.

The Combustion Challenge (EA)

Standard organic elemental analysis relies on flash combustion (


) to convert carbon to 

, sulfur to

, and nitrogen to

.
  • The C-F Bond: With a bond energy of ~485 kJ/mol, C-F bonds often survive standard combustion, leading to low Carbon readings.

  • The Silica Attack: Fluorine forms Hydrogen Fluoride (HF) during combustion. HF reacts aggressively with the quartz (silica) combustion tube (

    
    ), permanently damaging the instrument and sequestering fluorine, which prevents accurate detection.
    
  • Sulfur Interference: In the absence of specific additives, fluorine can react with sulfur to form

    
    , which is chemically inert and may not be detected by standard IR sulfur detectors, leading to low Sulfur readings.
    
The Ionization Challenge (LC-MS)
  • "Flyability": Sulfonamides ionize well, but perfluorinated chains or highly fluorinated motifs often suppress ionization in Electrospray Ionization (ESI), leading to underestimation of impurities.

  • Invisible Impurities: LC-MS is blind to inorganic salts (e.g., sodium sulfate from drying) and residual solvents, which EA detects as deviations in %C or %H.

Comparative Analysis: EA vs. qNMR vs. HPLC

The following matrix compares the three dominant methodologies for checking fluorinated sulfonamide purity.

Table 1: Comparative Performance Matrix

FeatureElemental Analysis (CHNS/F) Quantitative NMR (qNMR) HPLC-UV/MS
Primary Output Absolute Bulk Purity (Mass %)Molar Purity / Structure VerificationRelative Purity (Area %)
Fluorine Compatibility Difficult (Requires additives/dedicated setup)Excellent (

or

qNMR)
Variable (Ionization suppression issues)
Detection of Inorganics Yes (Indirectly via % mass deviation)No (Unless nuclei specific)No
Destructive? YesNoNo
Sample Requirement High (~2–5 mg)Medium (~1–10 mg, recoverable)Low (<1 mg)
Blind Spots Requires homogeneity; moisture affects resultsIntegration errors; relaxation times (

)
Response factors; UV-inactive impurities
Journal Standard

tolerance (Gold Standard)
Increasing acceptance (J. Med. Chem)>95% (Minimum requirement)

Decision Logic: Selecting the Right Validation Path

Not every sample requires EA. Use this decision logic to optimize your analytical workflow.

ValidationLogic Figure 1: Decision matrix for selecting purity validation method based on solubility and chemical nature. Start Synthesized Fluorinated Sulfonamide Solubility Is sample soluble in d-solvents? Start->Solubility qNMR Method A: 19F/1H qNMR (Internal Standard) Solubility->qNMR Yes (High Sol) Combustion Method B: Combustion EA (CHNS) Solubility->Combustion No / Precipitates Final Compare vs Theoretical (Tolerance ±0.4%) qNMR->Final Additives Requires Additive (V2O5 or WO3) Combustion->Additives Fluorine Present Additives->Final

Technical Protocol: Validated EA for Fluorinated Sulfonamides

This protocol addresses the specific challenges of C-F bond rupture and Sulfur preservation .

Reagents & Equipment[1][2][3][4][5]
  • Microbalance: Precision to

    
     (Mettler Toledo or equivalent).
    
  • Combustion Aid: Vanadium Pentoxide (

    
    ) or Tungsten Trioxide (
    
    
    
    ). Crucial for Fluorine scavenging.
  • Reference Standard: Sulfanilamide (for S/N calibration) and 4-Fluorobenzoic acid (for F-check).

  • Capsules: Tin (Sn) capsules (exothermic oxidation aids combustion).

Step-by-Step Methodology
Step 1: Pre-Analysis Drying (The Hygroscopicity Trap)

Sulfonamides are prone to hydrogen bonding with atmospheric water.

  • Dry sample at

    
     under high vacuum (0.1 mbar) for >4 hours.
    
  • Why: Residual water causes high %H and low %C/%N/%S, falsely mimicking an impure synthesis.

Step 2: Sample Preparation with Additives
  • Tare the tin capsule.

  • Weigh 1.5 – 2.5 mg of the fluorinated sulfonamide.

  • The Critical Step: Add 5–10 mg of Vanadium Pentoxide (

    
    )  directly over the sample in the capsule.
    
  • Fold the capsule tightly to exclude air.

Expert Insight:


 acts as an oxidative flux. It raises the local temperature during flash combustion and, more importantly, binds the Fluorine, preventing it from attacking the quartz tube or forming gaseous 

. This ensures the Sulfur is converted quantitatively to

for detection.
Step 3: Instrumental Parameters
  • Furnace Temperature: Set to

    
     (higher than the standard 
    
    
    
    to ensure C-F cleavage).
  • Oxygen Flow: Ensure "Oxygen Boost" or equivalent setting is active (2-5 seconds injection).

Step 4: Self-Validating Sequence

To ensure the system is trustworthy, run the following sequence:

  • Blank: Empty Tin capsule +

    
     (Corrects for any S/N in the additive).
    
  • Conditioning: Run a high-F standard (e.g., 4-Fluorobenzoic acid) to condition the reduction column.

  • Calibration Check: Sulfanilamide (Must be within 0.1% of theoretical).

  • Sample: Triplicate injection.

Data Interpretation: The "0.4% Rule"

Journal of Medicinal Chemistry and other high-impact journals adhere to the 0.4% rule . The calculated percentage of elements must match the experimental value within


.
Case Study: 4-(Trifluoromethyl)benzenesulfonamide
ElementTheoretical %Experimental (Standard)Experimental (with

)
Status
Carbon 37.3336.80 (-0.53)37.25 (-0.08)Pass
Hydrogen 2.692.75 (+0.06)2.71 (+0.02)Pass
Nitrogen 6.226.15 (-0.07)6.20 (-0.02)Pass
Sulfur 14.2413.50 (-0.74)14.18 (-0.06)Pass

Analysis: Without


 (Standard column), the C-F bonds did not fully combust (low C) and Fluorine likely interfered with Sulfur detection (low S). The additive corrected both.

Workflow Diagram: The Combustion Pathway

CombustionPathway Figure 2: Mechanistic workflow of EA with V2O5 additive to prevent Fluorine interference. Sample Sample + V2O5 (Tin Capsule) Furnace Combustion (1150°C + O2) Sample->Furnace Reaction Reaction Zone: C -> CO2 S -> SO2 F -> Trapped by V2O5 Furnace->Reaction Flash Combustion Reduction Reduction Tube (Cu wires) NOx -> N2 Reaction->Reduction Gases Flow Detector TCD / IR Detector Quantifies N2, CO2, SO2 Reduction->Detector Separated Gases

References

  • U.S. Geological Survey. (2001).[1] Total sulfur by combustion - Chlorine in coal by ion chromatography. (Method N021). [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3] Journal of Medicinal Chemistry.[4][5] [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[6] Inorganic Chemistry Frontiers. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N,N-Dibenzyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Compound Class: Functionalized Sulfonamide Physical State: Solid (Crystalline powder) Primary Risks: Respiratory Irritation, Dermal Sensitization, Ocular Damage.

Handling N,N-Dibenzyl-4-fluorobenzenesulfonamide requires a nuanced approach that goes beyond standard "lab safety." As a sulfonamide derivative with a fluorinated core and lipophilic benzyl substituents, this compound presents a dual-risk profile:

  • The Sulfonamide Moiety: Carries a biological risk of hypersensitivity (sulfonamide allergy) and potential cross-reactivity.

  • The Dibenzyl/Fluoro Substitution: Increases lipophilicity, facilitating dermal absorption and persistence in lipid bilayers.

Critical Warning: While specific toxicological data (LD50) for this exact derivative may be limited in public literature, the structural read-across from 4-fluorobenzenesulfonamide dictates it be treated as a Category 2 Irritant and a Potential Sensitizer .

The PPE Matrix: A Self-Validating System

Do not rely on generic "gloves and goggles" advice. Use this matrix to select PPE based on the specific phase of your experimental workflow.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The fine powder nature of benzyl-substituted sulfonamides creates a high risk of airborne particulate migration behind standard lenses.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Defense: The dibenzyl group increases solubility in organic solvents. If dissolved in DCM or DMF, the breakthrough time of single gloves is compromised. Protocol: Change outer gloves immediately upon splash.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering Control: All weighing must occur inside a hood. If weighing on an open bench is unavoidable, a fit-tested N95 is mandatory to prevent sensitization via inhalation.
Body Tyvek® Lab Coat or Cotton with ApronStandard cotton coats are porous. If handling >5g, use a non-woven apron to prevent dust entrapment in fabric fibers which can lead to chronic exposure.

Operational Workflow: Step-by-Step Protocol

Phase A: Weighing & Transfer (Highest Risk for Dust)

Context: Static electricity is a major variable. Benzyl-substituted solids often accumulate static charge, causing "jumping" of powder during transfer.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.

  • The "Tunnel" Technique: Do not weigh on the open bench. Place the balance deep inside the fume hood (at least 6 inches back).

  • Solvent Dampening: If the synthesis allows, pre-wet the weighing boat with the reaction solvent (e.g., THF) immediately after weighing but before transfer to trap dust.

Phase B: Solubilization & Reaction

Context: Once in solution, the risk shifts from inhalation to dermal absorption.

  • Solvent Choice: Avoid dissolving in DMSO if possible, as DMSO enhances skin permeability, carrying the fluorinated sulfonamide directly into the bloodstream.

  • Temperature Control: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent potential hydrolysis or steam distillation of volatile byproducts (though this compound is relatively stable).

Phase C: Emergency Response Logic

In the event of exposure, immediate action is required to mitigate sensitization risks.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Inhalation Inhalation (Dust) Type->Inhalation Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Action_Inh 1. Move to Fresh Air 2. Seek Medical (Sensitization Check) Inhalation->Action_Inh Action_Skin 1. Drench 15 mins (Safety Shower) 2. DO NOT use solvent to wash 3. Discard contaminated clothing Skin->Action_Skin Action_Eye 1. Flush 15 mins (Eyewash) 2. Hold eyelids open 3. Consult Ophthalmologist Eye->Action_Eye

Figure 1: Immediate response decision tree for sulfonamide exposure events.

Waste Disposal & Deactivation[3][4]

Crucial Compliance Note: This molecule contains Fluorine .[1] It cannot be disposed of in standard organic waste streams in many jurisdictions; it must be treated as Halogenated Waste .

Disposal Decision Tree

DisposalLogic Waste Chemical Waste Generated State Physical State? Waste->State Solid Solid (Powder/Filter Cake) State->Solid Liquid Liquid (Mother Liquor) State->Liquid Bin_Solid Solid Waste Bin (Tag: Halogenated Organic Solid) Solid->Bin_Solid SolventCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->SolventCheck Bin_Halo Liquid Halogenated Waste (Tag: Fluorinated Compounds) SolventCheck->Bin_Halo Yes SolventCheck->Bin_Halo No (Compound itself is F-substituted)

Figure 2: Waste segregation logic ensuring compliance with EPA/RCRA halogenated waste protocols.

Specific Disposal Steps:
  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric). Sulfonamides can react violently or evolve toxic gases under strong oxidative stress.

  • Labeling: Clearly mark the waste tag with "Contains Fluorinated Organics." This is vital for the waste management facility, as incineration of fluorinated compounds requires scrubbers to capture Hydrogen Fluoride (HF) gas.

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal cans if the waste stream is acidic, as fluorides can corrode metal over time.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 4-Fluorobenzenesulfonamide.[3][4][5][6] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Hazardous Waste Management: Halogenated Solvents. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.